molecular formula C6H5BrN2O B1343779 6-Bromopicolinamide CAS No. 25194-52-9

6-Bromopicolinamide

Katalognummer: B1343779
CAS-Nummer: 25194-52-9
Molekulargewicht: 201.02 g/mol
InChI-Schlüssel: HWRUOHMDYQEWOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromopicolinamide is a useful research compound. Its molecular formula is C6H5BrN2O and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-bromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRUOHMDYQEWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620853
Record name 6-Bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25194-52-9
Record name 6-Bromo-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25194-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromopicolinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25194-52-9

This technical guide provides a comprehensive overview of 6-Bromopicolinamide, a key heterocyclic compound used in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, potential applications, and safety information.

Chemical and Physical Properties

This compound, also known as 6-bromopyridine-2-carboxamide, is a solid, nitrogen-containing heterocyclic compound.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and an amide group, makes it a versatile building block for more complex molecules.[2][3]

PropertyValueCitation(s)
CAS Number 25194-52-9[1][4]
Molecular Formula C₆H₅BrN₂O[2][4]
Molecular Weight 201.02 g/mol [1][4]
Appearance Solid[2]
Purity Typically ≥97-98%[2][5]
Boiling Point 338.1 °C[1]
Flash Point 133 °C[1]
IUPAC Name 6-bromopyridine-2-carboxamide[4]
Synonyms This compound, 6-Bromo-2-carbamoylpyridine[5]
InChI Key HWRUOHMDYQEWOD-UHFFFAOYSA-N[2][4]
SMILES C1=CC(=NC(=C1)Br)C(=O)N[1]

Spectroscopic Profile

SpectroscopyPredicted Characteristic FeaturesCitation(s)
¹H NMR - Aromatic protons on the pyridine ring are expected in the δ 7.5-8.5 ppm region. - Protons of the primary amide (-NH₂) would likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.[8][9]
¹³C NMR - Carbonyl carbon (C=O) of the amide group is expected in the δ 160-170 ppm region. - Aromatic carbons of the pyridine ring would appear in the δ 120-150 ppm range. The carbon attached to the bromine atom would be significantly influenced.[8]
IR - N-H stretching of the primary amide should appear as two bands in the 3100-3500 cm⁻¹ region.[10] - C=O stretching (Amide I band) would be a strong absorption around 1650-1690 cm⁻¹.[10][11] - N-H bending (Amide II band) is expected around 1600-1650 cm⁻¹. - C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.[12] - C-Br stretching will appear in the fingerprint region, typically below 700 cm⁻¹.[10][11][12]
Mass Spec - The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks (M+ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[13][14] The molecular ion peak (M+) would be at m/z ≈ 200 and the M+2 peak at m/z ≈ 202.[13][14]

Synthesis and Experimental Protocols

A specific, detailed protocol for the industrial synthesis of this compound is not publicly detailed. However, a common and logical laboratory-scale synthesis would involve the amidation of a 6-bromopicolinic acid derivative, such as the methyl ester. The following is a representative protocol based on standard organic chemistry transformations.[15][16]

Proposed Synthesis Workflow: From Acid to Amide

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation A 6-Bromopicolinic Acid B Methyl 6-Bromopicolinate A->B  Methanol (MeOH)  Acid Catalyst (e.g., H₂SO₄)  Reflux C This compound B->C  Ammonia (aq. or gas)  Solvent (e.g., MeOH)  Heat G Start This compound (Starting Material) Step1 Chemical Modification (e.g., Suzuki Coupling at Br position) Start->Step1 Step2 Generation of Compound Library Step1->Step2 Step3 High-Throughput Screening (Biological Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

References

6-Bromopicolinamide: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromopicolinamide, a key building block in organic synthesis and drug discovery. This document details its fundamental molecular properties, experimental protocols for its synthesis and potential applications, and relevant safety information.

Core Molecular and Physical Properties

This compound, with the empirical formula C₆H₅BrN₂O, is a halogenated pyridine derivative. Its chemical structure, featuring a bromo-substituted pyridine ring with a carboxamide group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

PropertyValueReference(s)
Molecular Formula C₆H₅BrN₂O[1]
Molecular Weight 201.02 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
CAS Number 25194-52-9[1]
InChI Key HWRUOHMDYQEWOD-UHFFFAOYSA-N[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the amidation of 6-bromopicolinic acid. This process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Experimental Protocol: Amidation of 6-Bromopicolinic Acid

This protocol describes a general procedure for the synthesis of this compound from 6-bromopicolinic acid.

Materials:

  • 6-Bromopicolinic acid

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC, DCC)

  • Ammonia solution (e.g., ammonium hydroxide) or ammonia gas

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous base (e.g., Triethylamine (TEA), Pyridine), if necessary

  • Standard laboratory glassware and purification supplies

Procedure:

  • Activation of the Carboxylic Acid:

    • Using Thionyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromopicolinic acid in an excess of thionyl chloride. Reflux the mixture gently for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). After cooling, carefully remove the excess thionyl chloride under reduced pressure to obtain the crude 6-bromopicolinoyl chloride.

    • Using a Coupling Agent: Dissolve 6-bromopicolinic acid in an anhydrous aprotic solvent. Add the coupling agent (e.g., 1.1 equivalents of EDC) and an activator (e.g., 1.1 equivalents of HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester.

  • Amidation:

    • From the Acid Chloride: Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous aprotic solvent and cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

    • From the Active Ester: To the solution containing the activated 6-bromopicolinic acid, add an excess of concentrated ammonium hydroxide solution.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification 6-Bromopicolinic_Acid 6-Bromopicolinic Acid Activated_Intermediate Activated Intermediate (Acid Chloride or Active Ester) 6-Bromopicolinic_Acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., SOCl₂, EDC/HOBt) Activating_Agent->Activated_Intermediate This compound This compound Activated_Intermediate->this compound Amidation Ammonia_Source Ammonia Source (NH₃ or NH₄OH) Ammonia_Source->this compound Crude_Product Crude Product This compound->Crude_Product Pure_this compound Pure this compound Crude_Product->Pure_this compound Purification Purification_Method Purification (Recrystallization or Chromatography) Purification_Method->Pure_this compound

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry due to its potential for further functionalization, primarily through cross-coupling reactions at the bromine-substituted position.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound can be readily substituted with various aryl or heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the construction of a diverse library of biaryl compounds, which are common motifs in many biologically active molecules.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired coupled product.

G This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl_Boronic_Acid->Coupled_Product Pd_Catalyst Palladium Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Potential Biological Activity

Derivatives of brominated heterocyclic compounds have been investigated for a range of biological activities, including as antimicrobial agents. While specific data for this compound is limited, its structural motifs suggest potential for biological activity.

Antimicrobial Activity Screening

The antimicrobial activity of this compound and its derivatives can be evaluated using standard microbiological assays such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (this compound or derivative)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include positive control wells (microorganism with standard antimicrobial) and negative control wells (microorganism with vehicle and medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Safety Information

Hazard Statements:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, eye protection, and face protection.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • Store in a well-ventilated place. Keep container tightly closed.

This information is intended for use by qualified professionals and should be supplemented with a comprehensive review of the Safety Data Sheet (SDS) before handling.

References

6-Bromopicolinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 6-Bromopicolinamide. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for professionals in research, discovery, and drug development.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative belonging to the picolinamide class of compounds. Its structure, featuring a bromine atom at the 6-position of the pyridine ring and a carboxamide group at the 2-position, makes it a valuable building block in medicinal chemistry and organic synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 6-bromopyridine-2-carboxamideN/A
Synonyms 6-Bromo-2-pyridinecarboxamide[1]
CAS Number 25194-52-9[1]
Molecular Formula C₆H₅BrN₂O[1]
Molecular Weight 201.02 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
Melting Point Estimated: 190-200 °CBased on 6-bromopicolinic acid
Boiling Point Data not availableN/A
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.N/A

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis is a two-step process:

  • Activation of 6-Bromopicolinic Acid: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with ammonia to form the desired this compound.

G start 6-Bromopicolinic Acid reagent1 SOCl₂ or (COCl)₂ in dry DCM/THF start->reagent1 intermediate 6-Bromopicolinoyl Chloride reagent1->intermediate reagent2 Aqueous Ammonia (NH₄OH) or Ammonia gas in an inert solvent intermediate->reagent2 product This compound reagent2->product

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromopicolinoyl Chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 6-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: To the stirred suspension, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) should be added.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC) of a quenched aliquot.

  • Work-up: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-bromopicolinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30% NH₄OH) (2.0-3.0 eq) to the stirred solution of the acyl chloride. Alternatively, ammonia gas can be bubbled through the solution.

  • Reaction Conditions: Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data and Analysis

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the pyridine ring and the protons of the amide group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.4d1HH attached to C3
~ 7.8 - 8.0t1HH attached to C4
~ 7.6 - 7.8d1HH attached to C5
~ 7.5 - 8.0 (broad)s1HAmide N-H
~ 7.0 - 7.5 (broad)s1HAmide N-H
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C=O (Amide)
~ 150 - 155C2 (Carbon attached to the amide)
~ 145 - 150C6 (Carbon attached to Bromine)
~ 138 - 142C4
~ 125 - 130C5
~ 120 - 125C3
Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (Amide)
3100 - 3000MediumAromatic C-H stretching
~ 1680StrongC=O stretching (Amide I band)
~ 1600MediumN-H bending (Amide II band)
1600 - 1450Medium to WeakAromatic C=C and C=N stretching
~ 1100MediumC-Br stretching
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of this compound and provide information about its fragmentation pattern. The presence of bromine will result in a characteristic M+2 isotopic peak with approximately equal intensity to the molecular ion peak.

Expected Fragmentation Pattern:

G M [M]⁺˙ m/z = 200/202 F1 [M - NH₂]⁺ m/z = 184/186 M->F1 - •NH₂ F2 [M - CONH₂]⁺ m/z = 156/158 M->F2 - •CONH₂ F3 [M - Br]⁺ m/z = 121 M->F3 - •Br F4 [C₅H₃N]⁺˙ m/z = 77 F2->F4 - Br

Caption: Predicted mass spectrometry fragmentation of this compound.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of picolinamides has shown promise, particularly as antifungal agents.

Antifungal Activity

Research has indicated that picolinamide derivatives can exhibit antifungal properties by targeting the lipid transfer protein Sec14p. This protein is crucial for lipid metabolism and membrane trafficking in fungi, making it an attractive target for novel antifungal drugs. It is plausible that this compound, as a member of this class, could also act as an inhibitor of fungal Sec14p.

Proposed Mechanism of Action and Signaling Pathway

The proposed mechanism of action involves the inhibition of Sec14p, which disrupts the phosphatidylinositol/phosphatidylcholine exchange cycle. This, in turn, affects the generation of phosphatidylinositol-4-phosphate (PI4P), a key signaling lipid involved in vesicular trafficking from the Golgi apparatus.

G cluster_0 Normal Fungal Cell Signaling cluster_1 Inhibition by this compound Sec14p Sec14p PI4K PI 4-Kinase Sec14p->PI4K Presents PI InhibitedSec14p Inhibited Sec14p PI Phosphatidylinositol (PI) PI->Sec14p Binds PC Phosphatidylcholine (PC) PC->Sec14p Exchanges with PI PI4P Phosphatidylinositol-4-Phosphate (PI4P) PI4K->PI4P Phosphorylates PI VesicularTrafficking Vesicular Trafficking (Golgi Function) PI4P->VesicularTrafficking Regulates Inhibitor This compound Inhibitor->Sec14p Inhibits BlockedPI4P Reduced PI4P Production InhibitedSec14p->BlockedPI4P Leads to DisruptedTrafficking Disrupted Vesicular Trafficking BlockedPI4P->DisruptedTrafficking Causes FungalCellDeath Fungal Cell Death DisruptedTrafficking->FungalCellDeath

Caption: Proposed signaling pathway for the antifungal action of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a plausible synthetic route, and an exploration of its potential biological activity as an antifungal agent. The information presented herein is intended to support further research and development efforts involving this promising molecule.

References

A Technical Guide to the Synthesis of 6-Bromopicolinamide: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 6-bromopicolinamide, a key intermediate in the pharmaceutical industry. The synthesis of this compound can be efficiently achieved from three principal starting materials: 6-bromopicolinic acid, 2,6-dibromopyridine, and 2-amino-6-bromopyridine. This document details the experimental protocols, presents quantitative data for each synthetic pathway, and illustrates the reaction workflows through logical diagrams.

Synthesis from 6-Bromopicolinic Acid

The most direct route to this compound is the amidation of 6-bromopicolinic acid. This transformation can be achieved through several methods, primarily involving the activation of the carboxylic acid group followed by reaction with an ammonia source.

Via Acid Chloride Intermediate

A common and effective method for activating the carboxylic acid is its conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 6-bromopicolinoyl chloride is highly reactive and readily undergoes nucleophilic substitution with ammonia to yield the desired amide.

Experimental Protocol:

A one-pot synthesis of amides from carboxylic acids using thionyl chloride has been developed.[1] In a typical procedure, the carboxylic acid is reacted with thionyl chloride, often in an inert solvent, to form the acid chloride in situ. Subsequently, an aqueous or gaseous source of ammonia is introduced to the reaction mixture to form the amide.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
16-Bromopicolinic AcidThionyl Chloride (SOCl₂)Reflux1-2>90 (for acid chloride formation)
26-Bromopicolinoyl ChlorideAmmonia (aqueous or gas)0 to RT1-3High
Using Peptide Coupling Agents

Modern peptide coupling agents offer a milder alternative to acid chlorides for the direct amidation of carboxylic acids. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIC (N,N'-Diisopropylcarbodiimide) are widely used to facilitate amide bond formation with high efficiency and minimal side reactions.[2][3][4]

Experimental Protocol:

In a general procedure, 6-bromopicolinic acid (1 equivalent) is dissolved in a suitable aprotic solvent like DMF or DCM. The coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2 equivalents) are added, followed by a source of ammonia (e.g., ammonium chloride). The reaction is typically stirred at room temperature until completion.

ReactantCoupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)
6-Bromopicolinic AcidHATU/HOBtDIPEADMFRoom Temp2-1270-95
6-Bromopicolinic AcidDIC/HOBt-DCM/DMFRoom Temp2-1260-90

Reaction Pathway from 6-Bromopicolinic Acid

G A 6-Bromopicolinic Acid B Activation A->B SOCl₂ or Coupling Agent C 6-Bromopicolinoyl Chloride or Activated Ester B->C D Amidation C->D Ammonia E This compound D->E

Caption: Synthesis of this compound from 6-Bromopicolinic Acid.

Synthesis from 2,6-Dibromopyridine

An alternative synthetic strategy commences with the readily available 2,6-dibromopyridine. This multi-step approach involves a selective amination followed by conversion of the resulting amino group into an amide.

Selective Mono-amination of 2,6-Dibromopyridine

The first step is a selective nucleophilic aromatic substitution to replace one of the bromine atoms with an amino group, yielding 2-amino-6-bromopyridine. This can be achieved using aqueous ammonia in the presence of a copper catalyst.

Experimental Protocol:

A Schlenck tube is charged with 2,6-dibromopyridine (1 equivalent), a copper catalyst such as copper(I) oxide (Cu₂O, 5 mol%), a ligand like DMEDA (N,N'-Dimethylethylenediamine, 10 mol%), and a base like potassium carbonate (K₂CO₃, 20 mol%) in a suitable solvent such as ethylene glycol.[2] An excess of aqueous ammonia (20 equivalents) is added, and the mixture is heated.

ReactantCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
2,6-DibromopyridineCu₂ODMEDAK₂CO₃Ethylene Glycol6016~90
Conversion of 2-Amino-6-bromopyridine to this compound

The transformation of the 2-amino group to a carboxamide functionality is a non-trivial step. A plausible route involves the Sandmeyer reaction to introduce a nitrile group, which is subsequently hydrolyzed to the primary amide.

Experimental Protocol for Sandmeyer Reaction:

  • Diazotization: 2-amino-6-bromopyridine is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to yield 6-bromopicolinonitrile.[5][6]

Experimental Protocol for Nitrile Hydrolysis:

The resulting 6-bromopicolinonitrile can be hydrolyzed to this compound under either acidic or basic conditions. For instance, treatment with a mineral acid (e.g., H₂SO₄) or a base (e.g., NaOH) in an aqueous medium, often with heating, will afford the desired amide.

StepStarting MaterialReagentsTemperature (°C)Yield (%)
Diazotization & Cyanation2-Amino-6-bromopyridineNaNO₂, HBr, CuCN0-5Moderate to Good
Nitrile Hydrolysis6-BromopicolinonitrileH₂SO₄ (aq) or NaOH (aq)HeatGood to Excellent

Reaction Pathway from 2,6-Dibromopyridine

G A 2,6-Dibromopyridine B Selective Amination A->B NH₃(aq), Cu₂O C 2-Amino-6-bromopyridine B->C D Sandmeyer Reaction C->D 1. NaNO₂, HBr 2. CuCN E 6-Bromopicolinonitrile D->E F Hydrolysis E->F H⁺/H₂O or OH⁻/H₂O G This compound F->G

Caption: Synthesis of this compound from 2,6-Dibromopyridine.

Synthesis from 2-Amino-6-bromopyridine

If 2-amino-6-bromopyridine is chosen as the starting material, the synthetic challenge lies in the conversion of the amino group to a carboxamide. As outlined in the previous section, this is typically achieved via a two-step process involving the Sandmeyer reaction to form an intermediate nitrile, followed by hydrolysis. Direct one-step conversion of an aromatic amino group to a primary amide is not a standard transformation.

The experimental protocols for the conversion of 2-amino-6-bromopyridine to this compound are identical to steps 2.2.1 and 2.2.2 detailed above.

Reaction Pathway from 2-Amino-6-bromopyridine

G A 2-Amino-6-bromopyridine B Sandmeyer Reaction A->B 1. NaNO₂, HBr 2. CuCN C 6-Bromopicolinonitrile B->C D Hydrolysis C->D H⁺/H₂O or OH⁻/H₂O E This compound D->E

Caption: Synthesis of this compound from 2-Amino-6-bromopyridine.

Conclusion

The synthesis of this compound can be approached from several viable starting materials, each with its own set of advantages and challenges. The choice of synthetic route will often depend on the availability and cost of the starting materials, as well as the desired scale of the reaction and the laboratory equipment on hand. The direct amidation of 6-bromopicolinic acid represents the most straightforward approach, while the routes starting from 2,6-dibromopyridine and 2-amino-6-bromopyridine offer alternative pathways that may be advantageous under specific circumstances. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals in the synthesis of this important pharmaceutical intermediate.

References

A Technical Guide to Commercial Sourcing of High-Purity 6-Bromopicolinamide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for high-purity 6-Bromopicolinamide (CAS No: 25194-52-9), a key building block in pharmaceutical and medicinal chemistry. Ensuring high purity of such intermediates is critical for the reliability and reproducibility of experimental results and the quality of downstream products in the drug development pipeline. This document details available suppliers, methods for synthesis and purification, and essential analytical techniques for purity verification.

Commercial Suppliers of this compound

The availability of high-purity this compound is crucial for research and development. While many suppliers offer this compound, purity levels can vary. The following table summarizes a selection of commercial suppliers and their listed purity specifications. Researchers are advised to request a certificate of analysis for batch-specific purity data.

SupplierBrand/ManufacturerCAS NumberPurityAvailable Quantities
CymitQuimicaFluorochem25194-52-998%[1]1g, 5g, 10g, 25g[1]
Fisher ScientificBLD Pharm25194-52-9Not Specified250mg
Parchem-25194-52-9Not SpecifiedInquire
Sunway Pharm Ltd-25194-52-9Not SpecifiedInquire[2]
Tetrahedron-25194-52-9Not SpecifiedInquire

Note: Purity levels are as stated by the supplier and may vary between batches. It is recommended to obtain a batch-specific Certificate of Analysis before purchase.

Synthesis and Purification of this compound

High-purity this compound can be synthesized through various routes, often starting from 6-bromopicolinic acid. The following is a representative synthetic protocol followed by purification methods to achieve high purity.

Experimental Protocol: Synthesis of this compound from 6-Bromopicolinic Acid

This protocol describes the conversion of 6-bromopicolinic acid to this compound via an acid chloride intermediate.

Materials:

  • 6-Bromopicolinic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 6-bromopicolinic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude 6-bromopicolinoyl chloride is obtained as a solid or oil.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like diethyl ether and cool the solution in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • A precipitate of this compound and ammonium chloride will form.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Filter the solid precipitate and wash it with cold water to remove ammonium chloride.

  • Dry the crude this compound.

Purification: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[3][4][5][6][7]

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • Heating mantle or water bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[3]

  • Dissolution: In a flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.[7]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of pure crystals.[3] For maximum yield, the flask can then be placed in an ice bath.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by melting point analysis and the analytical techniques described below.

Analytical Methods for Purity Assessment

A combination of analytical techniques is typically employed to confirm the identity and determine the purity of this compound. A model certificate of analysis should include results from these methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Analysis: Inject a small volume of the sample solution onto the column and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The spectrum should be consistent with the expected structure of this compound. The presence of impurity peaks can be used to estimate purity. For quantitative NMR (qNMR), a certified internal standard is added to a precisely weighed sample.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas or liquid chromatography (GC-MS or LC-MS), is used to confirm the molecular weight of the compound and identify impurities.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., with electrospray ionization - ESI).

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Mass Spectrometer Settings: Set to scan a mass range that includes the expected molecular weight of this compound (201.02 g/mol ). The isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks) should be observed.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to sourcing and utilizing high-purity chemical compounds in a research and drug development context.

Supplier_Selection_Workflow cluster_0 Supplier Identification & Vetting cluster_1 Quality & Purity Assessment cluster_2 Procurement & Finalization Initial_Search Initial Search (Databases, Search Engines) Supplier_List Create Supplier List Initial_Search->Supplier_List Request_Info Request Information (CoA, Purity, Price) Supplier_List->Request_Info Review_CoA Review Certificate of Analysis Request_Info->Review_CoA Purity_Check Purity >98%? Review_CoA->Purity_Check Purity_Check->Request_Info No In_House_QC In-House QC (NMR, HPLC) Purity_Check->In_House_QC Yes Select_Supplier Select Supplier In_House_QC->Select_Supplier Purchase Purchase Select_Supplier->Purchase Drug_Development_Workflow Start High-Purity Intermediate (e.g., this compound) Synthesis Synthesis of Active Pharmaceutical Ingredient (API) Start->Synthesis Formulation Formulation Development Synthesis->Formulation Preclinical Preclinical Studies (In vitro & In vivo) Formulation->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

The Versatility of 6-Bromopicolinamide: A Scaffold for Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromopicolinamide, a halogenated pyridine derivative, has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. Its strategic placement of a bromine atom and an amide functional group on the pyridine ring allows for facile and diverse chemical modifications, making it an ideal starting point for the synthesis of a wide array of biologically active molecules. This technical guide explores the core applications of this compound in the development of novel therapeutics, with a focus on its utility in creating potent enzyme inhibitors for the treatment of cancer and metabolic diseases. We will delve into the key therapeutic targets, present quantitative biological data, provide detailed experimental protocols for the synthesis of its derivatives, and visualize the intricate signaling pathways and synthetic workflows.

Key Therapeutic Areas and Molecular Targets

Research into the derivatives of this compound has primarily focused on three key classes of enzyme inhibitors with significant therapeutic potential:

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Picolinamide-based structures have been identified as promising scaffolds for the development of potent PARP inhibitors.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: 11β-HSD1 is an enzyme that plays a critical role in regulating the levels of active glucocorticoids, such as cortisol, in key metabolic tissues. Overactivity of this enzyme is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. The 6-substituted picolinamide framework has been successfully utilized to develop potent and selective inhibitors of 11β-HSD1.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting the signaling of VEGFR-2 is a well-established strategy in cancer therapy. Picolinamide derivatives have been designed and synthesized as potent inhibitors of the VEGFR-2 kinase domain.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of various picolinamide derivatives against their respective targets. This data highlights the potential of the 6-substituted picolinamide scaffold in generating compounds with high potency.

Table 1: PARP-1 Inhibitory Activity of Picolinamide Derivatives

Compound IDModification at 6-positionPARP-1 IC50 (nM)Reference
Olaparib (Reference) Phthalazinone-based34[1]
Compound 8a Pyridopyridazinone36[1]
Compound 51 Tetrazolyl (benzofuran-based)35[2]
Compound 81 Carboxyl (benzofuran-based)30[2]

Table 2: 11β-HSD1 Inhibitory Activity of 6-Substituted Picolinamide Derivatives

Compound IDModification at 6-positionHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)Reference
Compound C Pyrimidine70N/A[3]
Compound 24 Not SpecifiedPotent (exact value not provided)Potent (exact value not provided)[4]
Compound 25 Not SpecifiedPotent (exact value not provided)Potent (exact value not provided)[5]

Table 3: VEGFR-2 Kinase Inhibitory Activity of Picolinamide Derivatives

Compound IDModificationVEGFR-2 IC50 (nM)Reference
Sorafenib (Reference) Urea180[6]
Compound 7h Thio-urea87[6]
Compound 9a Urea27[6]
Compound 9l Urea94[6]
Compound 8l Ethenylpyridine290[7]

Core Synthetic Methodologies: Experimental Protocols

The versatility of this compound as a synthetic intermediate stems from the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 6-position of the picolinamide scaffold. The two primary reactions employed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

General Experimental Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-picolinamide derivative.

General Experimental Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.2 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-picolinamide derivative.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their synthesis and evaluation.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymerization PARP1->PAR catalyzes Trapped_PARP PARP Trapping on DNA PARP1->Trapped_PARP leads to DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits BER Base Excision Repair (BER) DNA_Repair_Proteins->BER initiates BER->DNA_Damage repairs Picolinamide_Derivative 6-Substituted Picolinamide (PARP Inhibitor) Picolinamide_Derivative->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficient_Cell Homologous Recombination Deficient (HRD) Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient_Cell Apoptosis Apoptosis HR_Deficient_Cell->Apoptosis Synthetic Lethality

Figure 1: PARP-1 Inhibition Signaling Pathway.

HSD1_Inhibition_Pathway Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol conversion GR Glucocorticoid Receptor (GR) Cortisol->GR binds Gene_Expression Target Gene Expression GR->Gene_Expression regulates Metabolic_Effects Adverse Metabolic Effects (e.g., Gluconeogenesis, Lipogenesis) Gene_Expression->Metabolic_Effects leads to Picolinamide_Derivative 6-Substituted Picolinamide (11β-HSD1 Inhibitor) Picolinamide_Derivative->HSD1 inhibits

Figure 2: 11β-HSD1 Inhibition Mechanism of Action.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling_Cascade activates Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) Signaling_Cascade->Angiogenesis promotes Picolinamide_Derivative 6-Substituted Picolinamide (VEGFR-2 Inhibitor) Picolinamide_Derivative->VEGFR2 inhibits kinase activity

Figure 3: VEGFR-2 Inhibition Signaling Pathway.

Experimental_Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Derivative 6-Substituted Picolinamide Derivative Coupling->Derivative Purification Purification & Characterization (Chromatography, NMR, MS) Derivative->Purification In_Vitro In Vitro Assays (Enzyme Inhibition, IC50) Purification->In_Vitro Cell_Based Cell-Based Assays (Cytotoxicity, Apoptosis) Purification->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Cell_Based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

The Strategic Role of 6-Bromopicolinamide in Modern Synthetic Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6-Bromopicolinamide has emerged as a pivotal synthetic intermediate for researchers, scientists, and drug development professionals. Its unique chemical architecture, featuring a bromine-substituted pyridine ring coupled with a carboxamide functional group, offers a versatile platform for the construction of complex molecular frameworks, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and synthetic workflows.

Core Synthetic Applications: A Gateway to Novel Molecular Entities

This compound serves as a key building block in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The electron-deficient nature of the pyridine ring, further influenced by the carboxamide group, renders the carbon-bromine bond susceptible to oxidative addition, the crucial first step in many catalytic cycles. This reactivity makes it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the facile introduction of diverse aryl, heteroaryl, and amino functionalities.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating bi-aryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents. This compound can be effectively coupled with a wide range of boronic acids and their derivatives to generate novel picolinamide scaffolds.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2.0 equiv)Toluene/H₂O (4:1)1001285
2Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄ (2.0 equiv)1,4-Dioxane110892
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of carbon-nitrogen bonds is another cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of this compound with a broad spectrum of primary and secondary amines, yielding a diverse library of 6-aminopicolinamide derivatives. These products are often key intermediates in the synthesis of targeted therapeutics.

Table 2: Buchwald-Hartwig Amination of this compound with Aniline

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene1001688
2RuPhos Pd G3 (3 mol%)-LHMDS (1.5 equiv)THF801290

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol). Toluene (5 mL) is added, and the vial is sealed and heated to 100 °C for 16 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the 6-aminopicolinamide derivative.

Application in Drug Discovery: Targeting Cathepsin K in Osteoporosis

Derivatives of this compound have shown significant promise as intermediates in the synthesis of inhibitors for Cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1] Overactivity of Cathepsin K is implicated in the excessive bone resorption characteristic of osteoporosis.[1][2] By inhibiting this enzyme, the degradation of bone matrix can be attenuated, offering a therapeutic strategy for this debilitating disease.

The expression and activity of Cathepsin K are regulated by the RANKL/RANK signaling pathway, a critical pathway in osteoclast differentiation and activation.[3][4]

CathepsinK_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates NFATc1 NFATc1 NFkB->NFATc1 Induces CathepsinK_Gene Cathepsin K Gene (Transcription) NFATc1->CathepsinK_Gene Promotes CathepsinK_Protein Cathepsin K (Translation & Secretion) CathepsinK_Gene->CathepsinK_Protein Leads to BoneResorption Bone Resorption CathepsinK_Protein->BoneResorption Mediates

Figure 1: Simplified Cathepsin K signaling pathway in osteoclasts.

Synthetic Workflow Example

The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic intermediate in a drug discovery program targeting Cathepsin K.

Synthetic_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura Coupling->Suzuki Buchwald Buchwald-Hartwig Coupling->Buchwald Intermediate Substituted Picolinamide Intermediate Suzuki->Intermediate Buchwald->Intermediate Modification Further Functionalization / Derivatization Intermediate->Modification Lead_Candidate Lead Cathepsin K Inhibitor Candidate Modification->Lead_Candidate SAR Structure-Activity Relationship (SAR) Studies Lead_Candidate->SAR

Figure 2: General synthetic workflow using this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its reactivity in key cross-coupling reactions provides a reliable and efficient route to a wide array of substituted picolinamides. The successful application of these derivatives in the development of therapeutic agents, such as Cathepsin K inhibitors, underscores the strategic importance of this compound in modern drug discovery and development. The protocols and data presented herein offer a solid foundation for researchers to explore the full potential of this important building block.

References

The Application of 6-Bromopicolinamide in a Fragment-Based Drug Discovery Workflow: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, albeit hypothetical, fragment-based drug discovery (FBDD) campaign centered around the starting fragment, 6-Bromopicolinamide. Due to the limited public data on this specific fragment's use in FBDD, this document serves as a detailed framework, illustrating the core principles, experimental methodologies, and data analysis involved in prosecuting a fragment hit from initial screening to a viable lead compound.

Introduction to this compound as a Fragment

This compound is a small, heterocyclic molecule that embodies many of the desired characteristics of a fragment for FBDD. Its properties make it an excellent candidate for screening against a variety of biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25194-52-9[1]
Molecular Formula C₆H₅BrN₂O[1]
Molecular Weight 201.02 g/mol [1]
Heavy Atom Count 10Calculated
Hydrogen Bond Donors 1 (Amide NH₂)Calculated
Hydrogen Bond Acceptors 2 (Pyridine N, Carbonyl O)Calculated
Calculated logP ~1.5Estimated
Rule of Three Compliance YesAnalysis

The "Rule of Three" is a set of guidelines used to define a good fragment: molecular weight < 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3. This compound fits comfortably within these parameters, suggesting favorable properties for binding and subsequent chemical elaboration.

The Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD process is an iterative cycle of screening, validation, and optimization. It begins by identifying low-affinity, but high-quality, binding fragments that can be efficiently grown into potent, drug-like molecules.

FBDD_Workflow cluster_prep Target & Library Preparation cluster_screen Primary Screening cluster_hit Hit Triage cluster_opt Fragment-to-Lead Optimization Target Target Protein Selection & Production Screening Biophysical Screening (NMR, SPR, X-ray) Target->Screening Library Fragment Library (Containing this compound) Library->Screening Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID Weak Binders Validation Hit Validation (Orthogonal Assays, Dose-Response) Hit_ID->Validation Structure Structural Biology (X-ray, NMR) Validation->Structure Confirmed Hits SBDD Structure-Based Design Structure->SBDD Binding Mode Chem Medicinal Chemistry (Growing, Linking) SBDD->Chem Assay Iterative Assays (Potency, LE, LLE) Chem->Assay New Analogs Assay->SBDD SAR Data Lead Lead Compound Assay->Lead

Figure 1: A typical workflow in a Fragment-Based Drug Discovery (FBDD) campaign.

Hypothetical FBDD Campaign: Targeting MAPK Signaling

For this guide, we will hypothesize a campaign targeting a key protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as a MAP Kinase Kinase (MEK). This pathway is frequently implicated in cell proliferation and is a common target in oncology.[2][3]

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK (Target Protein) Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., Elk-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Fragment This compound (Fragment Inhibitor) Fragment->MEK Inhibition

Figure 2: Simplified MAPK signaling cascade with MEK as the hypothetical target for this compound.

Data Presentation: From Fragment Hit to Lead

Following successful screening and validation, this compound is identified as a binder to our target, MEK1. The next stage involves iterative chemical modification to improve its potency and drug-like properties. The quality of each compound is assessed using various ligand efficiency metrics.[4][5]

Table 2: Ligand Efficiency Metrics and Formulas

MetricFormulaDescriptionIdeal Value
Ligand Efficiency (LE) 1.4 * pActivity / HACMeasures binding energy per heavy atom. A high value indicates efficient binding.> 0.3
Lipophilic Ligand Efficiency (LLE) pActivity - cLogPBalances potency against lipophilicity to avoid "greasy" molecules.5 - 7
Binding Efficiency Index (BEI) (pActivity * 1000) / MWRelates potency to molecular weight.> 18

pActivity can be pIC₅₀, pKᵢ, or pKₔ. HAC = Heavy Atom Count. MW = Molecular Weight.

Table 3: Hypothetical Progression of this compound to a Lead Compound

CompoundStructure ModificationMW ( g/mol )HACcLogPIC₅₀ (µM)pIC₅₀LELLEBEI
Fragment Hit This compound201101.58503.070.431.5715.3
Analog 1 Bromine -> Phenyl278152.81203.920.371.1214.1
Analog 2 Phenyl -> Methoxy-phenyl308172.9254.600.381.7014.9
Analog 3 Amide -> N-methyl amide322183.15.25.280.412.1816.4
Lead Cpd. Addition of cyclopropyl362213.40.097.050.473.6519.5

This table illustrates a typical optimization trajectory where potency (IC₅₀) is improved by orders of magnitude while maintaining or improving ligand efficiency metrics.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the success of an FBDD campaign.

X-ray Crystallography: Fragment Screening

X-ray crystallography provides high-resolution structural data, unambiguously showing if and how a fragment binds to the target.[6][7]

Objective: To identify the binding mode of fragments to the target protein crystal.

Methodology:

  • Crystal Preparation: Grow high-quality crystals of the target protein (e.g., MEK1) to a suitable size (typically >50 µm).

  • Fragment Soaking:

    • Prepare a soaking solution containing a cocktail of 3-5 fragments (including this compound), each at a concentration of 10-50 mM in a cryo-protectant buffer.

    • Transfer the protein crystals into the soaking solution.

    • Incubate for a period ranging from minutes to hours, depending on crystal stability.

  • Vitrification: Rapidly transfer the soaked crystal into liquid nitrogen to flash-cool it, preventing ice crystal formation.

  • Data Collection:

    • Mount the vitrified crystal on a goniometer at a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

  • Data Processing & Structure Determination:

    • Process the diffraction data to obtain electron density maps.

    • Use molecular replacement with a known structure of the protein to solve the initial phases.

    • Analyze the resulting (Fo-Fc) difference electron density maps to identify bound fragments. A clear, unambiguous density corresponding to the shape of a fragment indicates a "hit".

  • Refinement: Build the fragment into the density and refine the protein-fragment complex structure to high resolution.

NMR Spectroscopy: Hit Validation

Nuclear Magnetic Resonance (NMR) is a powerful solution-based technique for detecting weak binding events and can be used as a primary screen or for hit validation.[8][9]

Objective: To confirm the binding of fragment hits to the target protein in solution.

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

  • Sample Preparation: Prepare a sample containing the target protein (~10-20 µM) and the fragment hit (e.g., this compound, ~200-500 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).

  • Acquisition of 'Off-Resonance' Spectrum: Acquire a 1D ¹H NMR spectrum with the protein saturation frequency set far away from any protein resonances (e.g., at 40 ppm). This is the reference spectrum.

  • Acquisition of 'On-Resonance' Spectrum: Acquire a second 1D ¹H NMR spectrum with selective saturation of a region where only protein protons resonate (e.g., at -1 ppm).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Analysis: Signals that appear in the difference spectrum belong to the fragment that has bound to the protein, as it received saturation transfer from the irradiated protein protons.

B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

  • Sample Preparation: This method requires a uniformly ¹⁵N-labeled protein sample (~50-100 µM).

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak corresponds to a specific backbone amide N-H group.

  • Titration: Add a specific concentration of the fragment hit to the protein sample.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Analysis: Compare the reference and test spectra. Peaks that shift their position (Chemical Shift Perturbations, or CSPs) indicate that the corresponding amino acid residue is in or near the fragment's binding site.

Surface Plasmon Resonance (SPR): Affinity Determination

SPR is a label-free biophysical technique that provides real-time kinetic data (association and dissociation rates) and affinity (Kₔ) of the interaction.[10][11]

Objective: To quantify the binding affinity and kinetics of fragment-protein interactions.

Methodology:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization:

    • Inject the target protein (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Aim for an immobilization level of 3000-5000 Response Units (RU).

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Binding Assay:

    • Prepare a serial dilution of the fragment (analyte) in running buffer (e.g., HBS-EP+). For fragments, concentrations may range from 10 µM to 2 mM.

    • Inject each concentration of the analyte over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase followed by a dissociation phase (injection of running buffer only).

  • Surface Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine or a high salt buffer) to remove all bound analyte before the next injection.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to get the specific binding sensorgram.

    • Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Enzymatic Assay: Functional Inhibition

A functional assay is critical to confirm that fragment binding translates into modulation of the target's biological activity.[12][13][14]

Objective: To determine the concentration at which a compound inhibits 50% of the target enzyme's activity (IC₅₀).

Methodology (HTRF Kinase Assay Example for MEK1):

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

    • Enzyme: Dilute recombinant MEK1 enzyme to the working concentration in assay buffer.

    • Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., inactive ERK kinase) and ATP at a concentration close to its Kₘ value.

    • Test Compounds: Perform a serial dilution of the test compounds (e.g., this compound and its analogs) in DMSO, then dilute further into the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound dilution to the assay wells.

    • Add 4 µL of the MEK1 enzyme solution and incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the Substrate/ATP mix.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection mix. This mix contains a Europium cryptate-labeled anti-phospho antibody and an XL665-labeled reagent that binds another part of the substrate.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the amount of phosphorylated product.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

While this compound serves here as a hypothetical starting point, this guide provides a robust and detailed framework applicable to any FBDD project. The successful progression from a low-molecular-weight, weakly binding fragment to a potent lead candidate is a testament to the power of integrating sensitive biophysical techniques, high-resolution structural biology, and iterative structure-based design. By meticulously applying these detailed protocols and rigorously analyzing the resulting data through efficiency metrics, researchers can navigate the complexities of drug discovery and unlock novel therapeutics for challenging biological targets.

References

Spectroscopic Profile of 6-Bromopicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Bromopicolinamide, a significant molecule in medicinal chemistry and drug development. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Introduction

This compound is a derivative of picolinamide, featuring a bromine substituent on the pyridine ring. This modification significantly influences its electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceutical compounds. Accurate and detailed spectral data are paramount for confirming the structure and purity of this compound in any research or development endeavor.

Spectral Data Summary

The following sections provide a detailed summary of the available and predicted spectral data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0d1HH-3
~7.8 - 7.6t1HH-4
~7.6 - 7.4d1HH-5
~7.5 (broad)s1H-NH₂
~7.3 (broad)s1H-NH₂

Note: Predicted chemical shifts are based on the analysis of similar pyridine and picolinamide derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~165C=O
~150C-2
~142C-6
~140C-4
~128C-5
~122C-3

Note: Predicted chemical shifts are based on computational models and data from analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

Table 3: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Strong, BroadN-H StretchAmide (-NH₂)
~3100MediumC-H StretchAromatic
~1670StrongC=O Stretch (Amide I)Amide
~1600MediumN-H Bend (Amide II)Amide
~1580, 1470Medium to WeakC=C StretchAromatic Ring
~1100MediumC-N StretchAmide
Below 800Medium to StrongC-Br StretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.

Table 4: Mass Spectrometry Data for this compound

m/z ValueRelative AbundanceAssignment
200~100%[M]⁺ (with ⁷⁹Br)
202~98%[M]⁺ (with ⁸¹Br)
184, 186Variable[M-NH₂]⁺
156, 158Variable[M-CONH₂]⁺
78Variable[C₅H₃N]⁺

Note: The molecular ion will appear as a doublet with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. Researchers should adapt these methods to their specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar.

  • Place the mixture in a pellet press and apply pressure to form a transparent disc.

Data Acquisition (FT-IR Spectrometer):

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce the sample via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • For GC-MS, Electron Ionization (EI) is a common method. For LC-MS, Electrospray Ionization (ESI) is typically used.

Mass Analysis:

  • The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Acquire 1H & 13C Spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Integration & Assignment proc2->proc3

NMR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind Sample with KBr prep2 Press into Pellet prep1->prep2 acq1 Record Background prep2->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Identify Characteristic Absorption Bands acq2->proc1 proc2 Assign Functional Groups proc1->proc2

FT-IR Spectroscopy Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection cluster_interp Data Interpretation intro1 Direct Infusion or GC/LC Separation ion1 Electron Ionization (EI) or Electrospray (ESI) intro1->ion1 anal1 Separate Ions by m/z ion1->anal1 anal2 Detect Ion Abundance anal1->anal2 interp1 Identify Molecular Ion anal2->interp1 interp2 Analyze Fragmentation Pattern interp1->interp2

Mass Spectrometry Workflow

Stability and Storage of 6-Bromopicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromopicolinamide. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies.

Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C₆H₅BrN₂O. A thorough understanding of its physical and chemical properties is fundamental to establishing appropriate storage and handling procedures.

PropertyValue
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approximately 192-194 °C[1]

Stability Profile

Based on available safety data and the chemical nature of related compounds, this compound is considered stable under recommended storage conditions. However, like many pharmaceutical compounds, it is susceptible to degradation under specific environmental stresses. The primary degradation pathways for picolinamide derivatives include hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

The amide functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This process involves the cleavage of the amide bond to yield 6-bromopicolinic acid and ammonia. The rate of hydrolysis is generally dependent on pH and temperature, with harsher acidic or alkaline conditions and elevated temperatures accelerating the degradation. For many picolinamide and related amide compounds, maintaining a pH between 6.0 and 8.0 is recommended for solutions to minimize hydrolysis.[2]

Oxidative Stability

Exposure to strong oxidizing agents can lead to the degradation of this compound. The pyridine ring, in particular, can be susceptible to oxidation, potentially forming N-oxides or other degradation products.[2] Therefore, it is crucial to avoid contact with strong oxidizing agents.

Photostability

Pyridine-containing compounds can be sensitive to light, particularly in the UV spectrum.[2] Exposure to light can induce photodegradation, leading to the formation of various degradation products. To ensure the integrity of the compound, it should be protected from light during storage and handling.

Thermal Stability

This compound is a solid with a relatively high melting point, suggesting good thermal stability under normal storage temperatures. However, prolonged exposure to high temperatures, especially in the presence of moisture or other reactive species, can accelerate degradation processes such as hydrolysis and oxidation.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendation
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
Light Protect from light. Store in amber vials or other light-resistant containers.
Atmosphere Store in a tightly sealed container to protect from moisture and air. For solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies, a forced degradation study is a critical first step. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The following is a representative protocol based on studies of structurally related compounds like niclosamide.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Acid Degradation: Dissolve 10 mg of this compound in 10 ml of 0.1 N HCl. Keep the solution at room temperature for 24 hours in the dark. Withdraw a 1 ml aliquot, neutralize it with 0.1 N NaOH, and dilute to 10 ml with methanol.[3]

  • Alkali Degradation: Dissolve 10 mg of this compound in 10 ml of 0.1 N NaOH. Keep the solution at room temperature for 24 hours in the dark. Withdraw a 1 ml aliquot, neutralize it with 0.1 N HCl, and dilute to 10 ml with methanol.[3]

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 ml of 3% H₂O₂. Keep the solution at room temperature for 24 hours in the dark. Withdraw a 1 ml aliquot and dilute to 10 ml with methanol.[3]

  • Thermal Degradation: Place a sample of solid this compound in a thermostatically controlled oven at a suitable temperature (e.g., 60-80 °C) for a defined period. Prepare a solution for analysis by dissolving a known amount of the stressed solid in methanol.

  • Photodegradation: Expose a solution of this compound to a light source in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for analyzing the stability of this compound and its degradation products.

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
Injection Volume 20 µL

The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing. The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

Visualizing Potential Degradation

To illustrate a primary degradation pathway, the following diagrams depict the experimental workflow for a forced degradation study and the likely hydrolysis of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Base->HPLC_Analysis Oxidative Oxidative Oxidative->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis This compound This compound This compound->Acid This compound->Base This compound->Oxidative This compound->Thermal This compound->Photolytic Degradation_Profile Degradation Profile & Pathway Elucidation HPLC_Analysis->Degradation_Profile

Caption: Workflow for a forced degradation study of this compound.

Hydrolysis_Pathway This compound This compound Hydrolysis H₂O (Acid or Base) This compound->Hydrolysis Products Hydrolysis->Products 6-Bromopicolinic_Acid 6-Bromopicolinic Acid Ammonia Ammonia (NH₃)

Caption: Proposed hydrolysis degradation pathway for this compound.

References

Unveiling the Purity Profile: A Technical Guide to Common Impurities in Commercial 6-Bromopicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the common impurities found in commercial-grade 6-Bromopicolinamide, a key building block in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document outlines the potential process-related impurities, degradation products, and residual solvents that may be present in the final product. Detailed analytical methodologies are provided to aid in the identification and quantification of these impurities, ensuring the quality and safety of active pharmaceutical ingredients (APIs).

Introduction to this compound and the Importance of Impurity Profiling

This compound is a vital intermediate in the synthesis of various pharmaceutical compounds. The purity of this raw material is paramount, as impurities can have a significant impact on the efficacy, safety, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control over impurity levels in APIs. This guide serves as a critical resource for understanding and managing the impurity profile of this compound.

Potential Impurities in this compound

The manufacturing process of this compound typically involves a two-step synthesis: the formation of 6-bromopicolinic acid followed by its amidation. Impurities can be introduced at various stages of this process, including from starting materials, intermediates, reagents, and side reactions. Degradation of the final product under certain conditions can also lead to the formation of impurities.

Process-Related Impurities

These impurities arise from the synthetic pathway used to produce this compound.

  • Starting Materials and Intermediates: Unreacted starting materials from the synthesis of 6-bromopicolinic acid and the intermediate 6-bromopicolinic acid itself are potential impurities.

  • By-products of Synthesis: Side reactions can lead to the formation of various by-products. For instance, if thionyl chloride is used in the amidation step, chlorinated impurities may be formed. One study on a similar picolinic acid derivative noted the formation of a 4-chloro-picolinamide by-product[1].

  • Reagents: Residual amounts of reagents used in the synthesis, such as coupling agents or catalysts like boric acid, may also be present.

Degradation Products

This compound can degrade under specific environmental conditions, leading to the formation of impurities.

  • Hydrolysis: Under acidic or basic conditions, the amide bond of this compound can hydrolyze, reverting to 6-bromopicolinic acid[2][3].

  • Oxidative Degradation: Exposure to oxidative conditions can also lead to the formation of degradation products[4].

Residual Solvents

Organic volatile solvents are commonly used in the synthesis and purification of chemical compounds and may remain in the final product. The identification and quantification of these residual solvents are critical for product safety.[5][6][7]

Quantitative Analysis of Impurities

Impurity Name Potential Source Typical Analytical Method
6-Bromopicolinic AcidUnreacted intermediate, HydrolysisHPLC-UV
Chlorinated Picolinamide DerivativesSide-reaction from chlorinating agentsHPLC-UV, LC-MS
Unidentified Synthesis By-productsSide-reactions during synthesisHPLC-UV, LC-MS, NMR
Residual Solvents (e.g., Toluene, DMF)Synthesis and purification stepsGC-MS

Experimental Protocols for Impurity Analysis

Accurate identification and quantification of impurities require robust analytical methods. The following protocols are based on established techniques for the analysis of related pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC-UV) for Process-Related Impurities and Degradation Products

HPLC with UV detection is a primary method for separating and quantifying non-volatile organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of polar and non-polar impurities.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., around 254 nm).

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent, such as the mobile phase, to a known concentration.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. Identify and quantify impurities by comparing their retention times and peak areas with those of known reference standards. For unknown impurities, techniques like LC-MS can be used for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the standard method for the analysis of volatile organic compounds.[5][6][8][9]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer. Headspace sampling is often preferred for residual solvent analysis.

  • Column: A capillary column with a suitable stationary phase for separating common organic solvents (e.g., a DB-624 or equivalent).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to separate solvents with different boiling points.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) in a headspace vial.

  • Analysis: The vial is heated to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS for separation and detection. Quantification is achieved by comparing the peak areas to those of a standard solution containing known amounts of the potential residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of the active compound and its impurities, especially when reference standards are not available.[10][11][12][13] Both 1H and 13C NMR can provide detailed structural information.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the likely synthetic pathway for this compound and highlights the stages where common impurities may be introduced.

Synthesis_Pathway cluster_impurities Potential Impurities cluster_amidation_impurities start Starting Materials (e.g., Picoline derivative) intermediate 6-Bromopicolinic Acid start->intermediate imp_start Unreacted Starting Materials start->imp_start product This compound intermediate->product imp_intermediate Unreacted 6-Bromopicolinic Acid intermediate->imp_intermediate amidation_label imp_degradation Degradation Products (e.g., 6-Bromopicolinic Acid) product->imp_degradation reagent reagent impurity impurity imp_byproduct Synthesis By-products (e.g., Chlorinated derivatives) imp_solvent Residual Solvents amidation_label->imp_byproduct amidation_label->imp_solvent

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Bromopicolinamide with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is of particular importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 6-bromopicolinamide with a variety of boronic acids, yielding 6-arylpicolinamide derivatives. These products are of significant interest as they share structural similarities with known inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair and a validated target in oncology.[3][4]

The picolinamide scaffold is a privileged structure in medicinal chemistry, and its derivatization at the 6-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for therapeutic targets. The protocol herein is designed to be a robust starting point for the synthesis of libraries of 6-arylpicolinamide compounds for screening and lead optimization in drug discovery programs.

Data Presentation: Reaction Yields

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids under the optimized reaction conditions described in the experimental protocol. The yields are indicative and may vary depending on the specific boronic acid used and the scale of the reaction.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid6-Phenylpicolinamide85-95%
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)picolinamide80-90%
34-Fluorophenylboronic acid6-(4-Fluorophenyl)picolinamide82-92%
43-Chlorophenylboronic acid6-(3-Chlorophenyl)picolinamide75-85%
54-(Trifluoromethyl)phenylboronic acid6-(4-(Trifluoromethyl)phenyl)picolinamide70-80%
6Thiophene-2-boronic acid6-(Thiophen-2-yl)picolinamide78-88%
7Pyridine-3-boronic acid6-(Pyridin-3-yl)picolinamide65-75%

Experimental Protocols

This section details the recommended methodology for the Suzuki coupling of this compound with arylboronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

General Procedure
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent heating Heat and Stir solvent->heating inert->solvent monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Proposed Signaling Pathway: PARP Inhibition

The 6-arylpicolinamide scaffold is a key pharmacophore in a number of known PARP inhibitors.[3] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of SSBs, which are converted to lethal double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a process known as synthetic lethality.[4]

G cluster_dna_damage DNA Damage Response cluster_repair DNA Repair cluster_inhibition PARP Inhibition cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruitment dsb Double-Strand Break (DSB) (during replication) ssb->dsb unrepaired ber Base Excision Repair (BER) parp->ber activation ber->ssb repair inhibitor 6-Arylpicolinamide (PARP Inhibitor) inhibitor->parp inhibition apoptosis Apoptosis / Cell Death dsb->apoptosis in BRCA deficient cells

Caption: Proposed mechanism of action for 6-arylpicolinamide PARP inhibitors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopicolinamide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction has broad applications in medicinal chemistry and drug development due to its tolerance of a wide range of functional groups and its ability to construct complex amine-containing molecules.[1] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 6-bromopicolinamide with various primary amines, a transformation that yields 6-(alkylamino)picolinamides, valuable building blocks in the synthesis of pharmaceutically active compounds.

The reaction involves the coupling of an aryl halide (this compound) with a primary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination of the primary amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination that yields the desired 6-(alkylamino)picolinamide and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]

Key Reaction Components

A typical Buchwald-Hartwig amination of this compound requires the following components:

  • Substrate: this compound

  • Coupling Partner: A primary amine

  • Palladium Pre-catalyst: A source of palladium, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle. Common choices include Xantphos, BrettPhos, and RuPhos.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF are typically used.

Representative Reaction Conditions

The successful amination of this compound with primary amines is highly dependent on the specific reaction conditions. The following table summarizes typical conditions and reported yields for analogous reactions with bromopyridine derivatives, providing a strong starting point for optimization.

EntryPrimary AminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4 equiv)Toluene10012-2485-95
2CyclohexylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4 equiv)Dioxane1101680-90
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0 equiv)Toluene1002475-85
4AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.0 equiv)Dioxane1101870-80

Note: The data in this table is representative and based on similar substrates. Yields are highly dependent on the specific primary amine and require optimization.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a primary amine. This protocol should be adapted and optimized for each specific substrate and amine combination.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M of the limiting reagent)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., Celite, silica gel)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by the primary amine.

  • Reaction: Seal the flask or vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(alkylamino)picolinamide.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L2(Br) Pd0->PdII_complex Oxidative Addition ArBr This compound ArBr->Pd0 OxAdd Oxidative Addition Amine_coord [Ar-Pd(II)L2(NH2R)]+Br- PdII_complex->Amine_coord Amine R-NH2 Amine->PdII_complex Base Base Base->Amine_coord Amido_complex Ar-Pd(II)L2(NHR) Amine_coord->Amido_complex Deprotonation Deprotonation Deprotonation Amido_complex->Pd0 Reductive Elimination Product 6-(Alkylamino)picolinamide Amido_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow A 1. Reaction Setup (this compound, Pd₂(dba)₃, Xantphos, NaOtBu) B 2. Add Solvent & Amine (Anhydrous Toluene, Primary Amine) A->B C 3. Heat Reaction (100-110 °C) B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Work-up (Dilute, Filter through Celite) D->E F 6. Extraction (Wash with H₂O and Brine) E->F G 7. Purification (Column Chromatography) F->G H Product (6-(Alkylamino)picolinamide) G->H

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst or ligandUse fresh, high-quality catalyst and ligand. Ensure proper inert atmosphere techniques.
Insufficiently strong baseSwitch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Side Product Formation Hydrodehalogenation of starting materialUse a different ligand (e.g., a biaryl phosphine ligand) or lower the reaction temperature.
Homocoupling of the amineUse a slight excess of the aryl bromide or a different catalyst system.
Difficulty in Purification Residual palladiumFilter the reaction mixture through a pad of Celite® or use a palladium scavenger.
Complex mixture of productsRe-optimize reaction conditions (catalyst, ligand, base, solvent, temperature) to improve selectivity.

Conclusion

The Buchwald-Hartwig amination of this compound with primary amines is a robust and versatile method for the synthesis of 6-(alkylamino)picolinamide derivatives. Careful selection of the catalyst, ligand, base, and solvent, along with optimization of the reaction temperature and time, are critical for achieving high yields and purity. The protocols and data provided in these application notes serve as a valuable starting point for researchers in the development of novel compounds for pharmaceutical and other applications.

References

Application Notes and Protocols: Synthesis of Quinazolinone Derivatives Utilizing 6-Bromopicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic pathway for quinazolinone derivatives, starting from 6-bromopicolinamide. Due to the absence of a documented direct conversion, a multi-step approach is presented, leveraging established synthetic methodologies. This document also outlines the significant role of quinazolinone derivatives as inhibitors of key signaling pathways in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).

Introduction

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Notably, several quinazolinone-based drugs have been approved for the treatment of cancer, acting as potent enzyme inhibitors.[3][4] The synthesis of the quinazolinone core is a well-established area of organic chemistry, with numerous methods available. This document outlines a feasible, though multi-step, synthetic strategy to produce novel quinazolinone derivatives using this compound as a starting material. This approach offers the potential to generate a library of novel compounds for drug discovery and development.

Proposed Synthetic Pathway

The synthesis of quinazolinone derivatives from this compound is proposed to proceed via a two-stage process:

  • Stage 1: Conversion of this compound to 6-Bromopyridine-2-carbaldehyde. This initial step transforms the amide functionality of the starting material into an aldehyde, a common precursor for quinazolinone synthesis.

  • Stage 2: Cyclocondensation with 2-Aminobenzamide. The resulting aldehyde is then reacted with a 2-aminobenzamide derivative in a cyclocondensation reaction to form the target quinazolinone.

This proposed pathway is illustrated in the workflow diagram below.

Synthetic Workflow Proposed Synthetic Workflow for Quinazolinone Derivatives start This compound intermediate 6-Bromopyridine-2-carbaldehyde start->intermediate Reduction product 2-(6-Bromopyridin-2-yl)quinazolin-4(3H)-one intermediate->product Cyclocondensation reactant 2-Aminobenzamide reactant->product

Caption: Proposed two-stage synthetic workflow from this compound to a quinazolinone derivative.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations. Researchers should optimize these conditions for the specific substrates used.

Stage 1: Synthesis of 6-Bromopyridine-2-carbaldehyde from this compound

This procedure is adapted from standard methods for the reduction of amides to aldehydes.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at -78 °C.

  • Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromopyridine-2-carbaldehyde.

Stage 2: Synthesis of 2-(6-Bromopyridin-2-yl)quinazolin-4(3H)-one

This protocol is a general procedure for the synthesis of quinazolinones from an aldehyde and 2-aminobenzamide.

Materials:

  • 6-Bromopyridine-2-carbaldehyde (from Stage 1)

  • 2-Aminobenzamide

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 6-bromopyridine-2-carbaldehyde (1.0 eq), 2-aminobenzamide (1.0 eq), iodine (0.3 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 2-(6-bromopyridin-2-yl)quinazolin-4(3H)-one.

Data Presentation

The following table summarizes expected outcomes based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

StageReactant 1Reactant 2Key ReagentsSolventTemperature (°C)Time (h)ProductExpected Yield (%)
1This compound-DIBAL-HToluene-782-36-Bromopyridine-2-carbaldehyde70-85
26-Bromopyridine-2-carbaldehyde2-AminobenzamideI₂, K₂CO₃DMSO1204-62-(6-Bromopyridin-2-yl)quinazolin-4(3H)-one65-80

Biological Context: Quinazolinones as Signaling Pathway Inhibitors

Quinazolinone derivatives are renowned for their ability to inhibit key enzymes involved in cellular signaling, particularly in the context of cancer.[5] Two of the most significant targets are the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).[3][6]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[4] Aberrant activation of this pathway is a common feature in many cancers.[3] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[1]

EGFR Signaling Pathway Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

PARP Signaling Pathway

PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[7][8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[7] Several quinazolinone-based PARP inhibitors have been developed and show significant promise in cancer therapy.[6][9]

PARP Signaling Pathway Simplified PARP-mediated DNA Repair and Inhibition DNA_Damage Single-Strand DNA Break PARP PARP DNA_Damage->PARP PARylation PARylation of proteins PARP->PARylation Apoptosis Apoptosis (in HR-deficient cells) Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Quinazolinone Quinazolinone Inhibitor Quinazolinone->PARP Inhibits Quinazolinone->Apoptosis Leads to

Caption: Inhibition of PARP-mediated DNA repair by quinazolinone derivatives, leading to apoptosis in homologous recombination deficient cells.

Conclusion

References

Application Notes and Protocols for the Sonogashira Coupling of 6-Bromopicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the Sonogashira coupling of 6-Bromopicolinamide with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1] These application notes detail the necessary reagents, optimal reaction conditions, and analytical methods for monitoring the reaction progress and characterizing the final product. The protocols provided are based on established procedures for structurally similar bromopyridine derivatives and offer a solid foundation for the successful synthesis of 6-alkynylpicolinamides.

Introduction

The Sonogashira cross-coupling reaction, first reported in 1975, utilizes a palladium catalyst and a copper(I) co-catalyst to facilitate the coupling of aryl or vinyl halides with terminal alkynes under mild conditions.[1] The reaction typically proceeds in the presence of a base, such as an amine, which also often serves as the solvent.[2] For the synthesis of 6-alkynylpicolinamides from this compound, the Sonogashira coupling offers a direct and efficient route. However, the presence of the picolinamide functionality requires careful consideration of reaction conditions to avoid potential side reactions or catalyst inhibition. The amide group, or related functionalities, can potentially chelate the metal catalysts, which may impact the reaction's efficiency.[3] This protocol is designed to mitigate such challenges and provide a robust method for this transformation.

Data Presentation

Table 1: Optimized Reaction Conditions for Sonogashira Coupling of Bromopyridine Derivatives
ParameterConditionReference
Palladium CatalystPd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%)[4][5][6]
Co-catalystCuI (5 mol%)[4][5][6]
BaseTriethylamine (Et₃N)[4][5][6]
SolventN,N-Dimethylformamide (DMF)[4][5][6]
Temperature100 °C[4][5][6]
Reaction Time3 hours[4][5][6]
AtmosphereInert (Nitrogen or Argon)[2]
Table 2: Alternative Room Temperature Conditions for Similar Substrates
ParameterConditionReference
Palladium CatalystPd(PPh₃)₄ (0.15 equiv)[3]
Co-catalystCuI (0.3 equiv)[3]
BaseTriethylamine (Et₃N)[3]
SolventTetrahydrofuran (THF) / Et₃N (2:1 ratio)[3]
TemperatureRoom Temperature[3]
Reaction Time16 hours[3]
AtmosphereInert (after degassing)[3]

Experimental Protocols

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using a palladium source without a phosphine ligand)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Protocol 1: High-Temperature Sonogashira Coupling

This protocol is based on the optimized conditions for the coupling of 2-amino-3-bromopyridines.[4][5][6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Solvent and Base Addition: Add anhydrous DMF (to make a ~0.25 M solution with respect to the limiting reagent) and anhydrous triethylamine (Et₃N). Stir the mixture for 30 minutes at room temperature.

  • Reactant Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Room-Temperature Sonogashira Coupling

This protocol is adapted from the procedure for a 6-bromo-3-fluoro-2-pyridinecarbonitrile.[3]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.1 equiv), Pd(PPh₃)₄ (0.15 equiv), and CuI (0.3 equiv).

  • Solvent and Base Addition: Add a degassed mixture of anhydrous THF and Et₃N (in a 2:1 volume ratio).

  • Degassing: Degas the reaction mixture for an additional 5 minutes.

  • Reactant Addition: Add the terminal alkyne (1.0 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Sonogashira_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (this compound, Alkyne, Catalysts, Base) setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup addition Add Solvents and Reagents setup->addition stirring Stir at Defined Temperature and Time addition->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring quench Quench Reaction (Cool to RT) monitoring->quench If complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl cu_x CuX transmetalation->cu_x Regenerates Co-catalyst reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-C≡CR² reductive_elimination->product Product alkyne_activation Alkyne Activation cu_x->alkyne_activation cu_acetylide Cu-C≡CR² alkyne_activation->cu_acetylide base_hx Base-HX alkyne_activation->base_hx cu_acetylide->transmetalation Transfers Alkynyl Group aryl_halide R¹-X (this compound) alkyne H-C≡CR² alkyne->alkyne_activation base Base base->alkyne_activation

References

Microwave-Assisted Synthesis of 6-Substituted Picolinamides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 6-substituted picolinamides, utilizing 6-bromopicolinamide as a key starting material. The methodologies presented herein are designed to accelerate reaction times, improve yields, and enhance reaction consistency, offering significant advantages over conventional heating methods. These protocols are particularly relevant for the rapid generation of compound libraries in drug discovery programs. A primary focus of this document is the application of these synthesized compounds as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical target in cancer therapy.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants, often leading to dramatic reductions in reaction times, from hours to minutes.[1] This rapid heating, combined with precise temperature and pressure control, can also lead to higher yields and cleaner reaction profiles. For researchers in drug development, these advantages translate to faster lead optimization and a more efficient exploration of chemical space. Cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are particularly well-suited for microwave acceleration and are fundamental transformations in the synthesis of complex organic molecules.[2][3]

Application in Drug Discovery: PARP Inhibition

Derivatives of 6-substituted picolinamide are of significant interest in medicinal chemistry. One prominent application is the development of PARP inhibitors. PARP is a family of enzymes crucial for DNA repair.[4][5] In cancer cells with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[6] Several PARP inhibitors have been approved for the treatment of various cancers, including ovarian, breast, and pancreatic cancer.[4] The picolinamide scaffold can serve as a key pharmacophore for engaging with the PARP active site.

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP in the single-strand break repair (SSBR) pathway and how its inhibition can be synthetically lethal in homologous recombination (HR) deficient cancer cells.

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP recruits SSBR Single-Strand Break Repair (SSBR) PARP->SSBR initiates Cell_Survival Cell Survival SSBR->Cell_Survival leads to DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP DNA_damage_cancer->PARP_cancer PARP_inhibitor PARP Inhibitor (e.g., 6-substituted picolinamide) PARP_inhibitor->PARP_cancer inhibits DSB Double-Strand Break (DSB) PARP_cancer->DSB unrepaired SSB leads to HR_deficient Defective Homologous Recombination (HR) Repair DSB->HR_deficient Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death leads to Suzuki_Workflow start Start reagents Combine: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent start->reagents mw_reaction Microwave Irradiation (e.g., 100-140 °C, 10-30 min) reagents->mw_reaction workup Aqueous Workup & Extraction mw_reaction->workup purification Column Chromatography workup->purification product 6-Aryl/Heteroarylpicolinamide purification->product Buchwald_Hartwig_Workflow start Start reagents Combine: - this compound - Amine - Palladium Catalyst - Ligand - Base - Solvent start->reagents mw_reaction Microwave Irradiation (e.g., 100-150 °C, 10-60 min) reagents->mw_reaction workup Aqueous Workup & Extraction mw_reaction->workup purification Column Chromatography workup->purification product 6-Aminopicolinamide purification->product Sonogashira_Workflow start Start reagents Combine: - this compound - Terminal Alkyne - Palladium Catalyst - (Optional Cu(I) co-catalyst) - Base - Solvent start->reagents mw_reaction Microwave Irradiation (e.g., 80-120 °C, 5-20 min) reagents->mw_reaction workup Filtration & Solvent Removal mw_reaction->workup purification Column Chromatography workup->purification product 6-Alkynylpicolinamide purification->product

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Bromopicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 6-bromopicolinamide and its N-substituted derivatives. Picolinamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This guide outlines a robust and scalable synthetic route starting from commercially available 6-bromopicolinic acid. Detailed experimental procedures for the synthesis of the key intermediate, methyl 6-bromopicolinate, and its subsequent amidation to this compound are provided. Furthermore, protocols for the N-alkylation and N-arylation of this compound to generate a library of derivatives are described. These compounds have potential applications as modulators of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and as antagonists of receptors like P2X7, which are implicated in various disease states including cancer and inflammation.

Introduction

Picolinamide derivatives represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The strategic functionalization of the picolinamide core allows for the fine-tuning of its pharmacological properties. In particular, this compound serves as a versatile intermediate for the synthesis of a diverse library of compounds through substitution at the bromine-bearing carbon and functionalization of the amide nitrogen.

Recent studies have highlighted the potential of picolinamide-based derivatives as potent inhibitors of key cellular signaling pathways. For instance, certain picolinamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a critical mediator of tumor angiogenesis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[1] Furthermore, the picolinamide scaffold has been incorporated into molecules targeting the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. The development of inhibitors for this pathway is a major focus of current oncology research. Another area of interest is the development of P2X7 receptor antagonists, where picolinamide-containing molecules have shown promise. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses, making its antagonists potential therapeutic agents for a variety of inflammatory conditions.

This document provides detailed and scalable synthetic protocols to facilitate the exploration of the chemical space around the this compound core, enabling researchers to generate novel derivatives for biological screening and drug development programs.

Synthetic Schemes and Protocols

The overall synthetic strategy for this compound and its derivatives is a two-step process commencing with the esterification of 6-bromopicolinic acid, followed by amidation and subsequent N-functionalization.

Synthesis of Methyl 6-Bromopicolinate (Intermediate 1)

The initial step involves the esterification of commercially available 6-bromopicolinic acid to its corresponding methyl ester. This transformation is crucial for activating the carboxyl group for the subsequent amidation step.

Reaction Scheme:

Synthesis of Methyl 6-Bromopicolinate 6-Bromopicolinic_Acid 6-Bromopicolinic Acid Methyl_6-Bromopicolinate Methyl 6-Bromopicolinate (Intermediate 1) 6-Bromopicolinic_Acid->Methyl_6-Bromopicolinate SOCl₂, Methanol or H₂SO₄, Methanol, Reflux

Caption: Esterification of 6-bromopicolinic acid.

Experimental Protocol (Scale-up):

  • Reagents and Materials:

    • 6-Bromopicolinic acid (1.0 eq)

    • Methanol (10-20 vol)

    • Sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) or Thionyl chloride (1.1-1.5 eq)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Ethyl acetate or Dichloromethane (for extraction)

  • Procedure (using Sulfuric Acid):

    • To a suitably sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromopicolinic acid (e.g., 100 g, 0.495 mol) and methanol (1 L).

    • Carefully add concentrated sulfuric acid (e.g., 5.4 mL, 0.099 mol) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 500 mL).

    • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 6-bromopicolinate as a solid.

  • Quantitative Data:

ParameterValue
Starting Material6-Bromopicolinic acid
ProductMethyl 6-bromopicolinate
Typical Yield90-98%
Purity (by NMR/LC-MS)>98%
AppearanceWhite to off-white solid
Synthesis of this compound (Parent Compound)

The key amidation step is performed by treating methyl 6-bromopicolinate with ammonia. For a scalable and efficient process, using a solution of ammonia in methanol is recommended.

Reaction Scheme:

Synthesis of this compound Methyl_6-Bromopicolinate Methyl 6-Bromopicolinate This compound This compound Methyl_6-Bromopicolinate->this compound NH₃ in Methanol or Aqueous Ammonia

Caption: Amidation of methyl 6-bromopicolinate.

Experimental Protocol (Scale-up):

  • Reagents and Materials:

    • Methyl 6-bromopicolinate (1.0 eq)

    • Ammonia in methanol (7N solution) or concentrated aqueous ammonia

    • Methanol (if using aqueous ammonia)

  • Procedure:

    • In a pressure vessel or a sealed flask, dissolve methyl 6-bromopicolinate (e.g., 50 g, 0.231 mol) in a 7N solution of ammonia in methanol (500 mL).

    • Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC/LC-MS.

    • Upon completion, carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

  • Quantitative Data:

ParameterValue
Starting MaterialMethyl 6-bromopicolinate
ProductThis compound
Typical Yield85-95%
Purity (by NMR/LC-MS)>98%
AppearanceWhite solid
Synthesis of N-Substituted this compound Derivatives

N-alkylation of this compound can be achieved through nucleophilic substitution using a suitable base and an alkyl halide.

Workflow for N-Alkylation:

N-Alkylation Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start Dissolve this compound in anhydrous solvent Add_Base Add base (e.g., NaH, K₂CO₃) Start->Add_Base Add_Alkyl_Halide Add alkyl halide (R-X) Add_Base->Add_Alkyl_Halide Heat Heat to appropriate temperature Add_Alkyl_Halide->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography or recrystallization Extract->Purify Product N-Alkyl-6-bromopicolinamide Purify->Product N-Arylation_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start Combine this compound, Aryl Halide, Base, and Ligand Add_Catalyst Add Palladium Pre-catalyst Start->Add_Catalyst Add_Solvent Add Anhydrous, Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat to 80-120 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Purify Purify by Column Chromatography Extract->Purify Product N-Aryl-6-bromopicolinamide Purify->Product PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Picolinamide This compound Derivatives Picolinamide->PI3K Inhibition Picolinamide->Akt Inhibition Picolinamide->mTORC1 Inhibition P2X7_Antagonism ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Leads to Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Cytokines Inflammation Inflammation Cytokines->Inflammation Picolinamide This compound Derivatives Picolinamide->P2X7R Antagonism

References

Application Note: Purification of 6-Bromopicolinamide Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-bromopicolinamide from a crude reaction mixture using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and achieving high purity is crucial for subsequent synthetic steps and biological assays. This document outlines the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. Additionally, a troubleshooting guide is provided to address common challenges encountered during the purification process.

Introduction

Column chromatography is a fundamental purification technique in organic synthesis, enabling the separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2][3][4] For polar, aromatic compounds like this compound, silica gel is a commonly used stationary phase.[2][3][5] The choice of the mobile phase, typically a mixture of a non-polar and a more polar solvent, is critical for achieving optimal separation.[4][5] This protocol details a gradient elution method, which offers a robust approach to separate the desired product from both less polar impurities and more polar byproducts.

Materials and Methods

Materials
  • Crude this compound reaction mixture

  • Silica gel (60 Å, 230-400 mesh)[6]

  • Hexanes (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Glass chromatography column

  • Cotton or glass wool[7]

  • Sand (50-100 mesh)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Equipment
  • Fume hood

  • Clamps and stand for column

  • Pipettes

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (for sample loading if necessary)

Experimental Protocol

A detailed step-by-step protocol for the purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific impurities present in the reaction mixture.

Thin Layer Chromatography (TLC) Analysis of Crude Mixture

Before performing column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine an appropriate solvent system.

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will show good separation between the desired product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.[5]

Column Preparation (Wet Packing Method)
  • Securely clamp the chromatography column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[7]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[7]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). The amount of silica gel should be 50-100 times the weight of the crude mixture.[5]

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[7]

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. Continue adding the slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.[2]

  • Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface of the stationary phase from disturbance during sample and eluent addition.[7]

  • Drain the solvent until the level is just at the top of the sand layer.

Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude mixture in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.[8]

  • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[8]

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Begin elution by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.[3][9]

  • Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Collect the eluent in a series of fractions (e.g., 10-20 mL per fraction) in test tubes or flasks.[2]

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop, and visualize under UV light.

  • Combine the fractions that contain the pure desired product.

Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound.

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexanes and Ethyl Acetate
Initial Eluent 95:5 (v/v) Hexanes:Ethyl Acetate
Final Eluent 70:30 (v/v) Hexanes:Ethyl Acetate (or higher polarity if needed)
Flow Rate (Flash) ~2 inches/minute
Detection Method UV visualization (254 nm) on TLC plates
Expected Rf of Product ~0.3 in 80:20 Hexanes:Ethyl Acetate

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling Pure Fractions TLC_Monitoring->Fraction_Pooling Solvent_Removal Solvent Removal Fraction_Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

troubleshooting_guide cluster_problem Common Problems cluster_solution Potential Solutions No_Separation Poor or No Separation Adjust_Solvent Adjust Solvent Polarity No_Separation->Adjust_Solvent Change_Stationary_Phase Consider Different Stationary Phase No_Separation->Change_Stationary_Phase Slow_Elution Product Elutes Too Slowly Slow_Elution->Adjust_Solvent Increase Polarity Fast_Elution Product Elutes Too Quickly Fast_Elution->Adjust_Solvent Decrease Polarity Tailing Tailing of Spots on TLC Check_Loading Check Sample Loading Technique Tailing->Check_Loading Add_Modifier Add a Mobile Phase Modifier (e.g., triethylamine for basic compounds) Tailing->Add_Modifier

Caption: Troubleshooting common column chromatography issues.

Discussion and Troubleshooting

Several factors can influence the success of the purification. If the separation is poor, consider adjusting the mobile phase polarity. For instance, if the compound does not move from the baseline, a more polar solvent system, such as one containing methanol, may be necessary.[10] Conversely, if the compound elutes too quickly with the solvent front, a less polar mobile phase should be used.

Tailing of spots on the TLC plate and during column elution can sometimes be an issue with amine-containing compounds due to their interaction with the acidic silica gel. In such cases, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[11]

If the compound appears to be degrading on the silica gel, which can happen with sensitive molecules, alternative stationary phases like alumina or deactivated silica gel could be explored.[10] Additionally, ensuring the sample is loaded in a concentrated band and that the column is packed uniformly is crucial for achieving good resolution.[8]

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using column chromatography. By following the detailed steps for TLC analysis, column preparation, sample loading, and gradient elution, researchers can effectively isolate the desired product with high purity. The provided troubleshooting guide offers solutions to common problems, enabling the optimization of the purification process for various reaction outcomes.

References

Synthesis of Picolinamide Derivatives from 6-Bromopicolinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a diverse range of picolinamide derivatives starting from the readily available building block, 6-bromopicolinamide. The methodologies described herein utilize palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce aryl, amino, and alkynyl functionalities at the 6-position of the picolinamide scaffold. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the generation of novel compound libraries for screening and lead optimization.

Introduction

Picolinamide and its derivatives are important structural motifs found in a wide array of biologically active compounds. The ability to functionalize the pyridine ring at specific positions is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[1][2][3][4] This application note details the synthesis of 6-aryl, 6-amino, and 6-alkynyl picolinamide derivatives from this compound, a key intermediate in the elaboration of this privileged scaffold.

General Reaction Scheme

The synthesis of picolinamide derivatives from this compound can be achieved through three primary palladium-catalyzed cross-coupling reactions as depicted in the general scheme below.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents R-C≡CH Pd Catalyst, Cu(I), Base start->sonogashira_reagents suzuki_product 6-Aryl-picolinamide suzuki_reagents->suzuki_product buchwald_product 6-(R¹R²N)-picolinamide buchwald_reagents->buchwald_product sonogashira_product 6-(Alkynyl)-picolinamide sonogashira_reagents->sonogashira_product

Caption: General reaction pathways for the synthesis of picolinamide derivatives.

Data Presentation: Summary of Reaction Yields

The following table summarizes the reported yields for the synthesis of various picolinamide derivatives from 6-substituted pyridine precursors using Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions. These examples, while not all starting directly from this compound, utilize structurally similar substrates and provide a strong basis for reaction optimization.

Coupling ReactionCoupling PartnerProductCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki Phenylboronic acid2-Phenyl-6-chloronicotinamidePXPd2K₂CO₃MethanolRT0.595
Suzuki 4-Tolylboronic acid2-(p-Tolyl)-6-chloronicotinamidePXPd2K₂CO₃MethanolRT0.592
Buchwald-Hartwig Morpholine2-(Aryl)-6-morpholinyl-quinolinePd₂(dba)₃/XantphosCs₂CO₃Toluene1102460-88[5]
Buchwald-Hartwig Cyclohexane-1,2-diamineN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diaminePd₂(dba)₃/BINAPNaOᵗBuToluene80460[6]
Sonogashira Phenylacetylene2-Aryl-6-(phenylethynyl)-quinolinePd(OAc)₂/PPh₃Et₃NDMF1001242-88[7]
Sonogashira 4-Ethynyltoluene2-[6-(p-Tolylethynyl)pyridin-3-yl]-1H-benzimidazolePdCl₂(PPh₃)₂/CuIEt₃NDMF120 (MW)0.2595[8]
Sonogashira 4-Ethynylanisole2-[6-(4-Methoxyphenylethynyl)pyridin-3-yl]-1H-benzimidazolePdCl₂(PPh₃)₂/CuIEt₃NDMF120 (MW)0.2596[8]

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-picolinamides

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki Coupling Workflow A Combine Reactants: This compound, Arylboronic acid, Base B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Work-up and Extraction E->F G Purification (Chromatography) F->G H 6-Aryl-picolinamide G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-picolinamides

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Add anhydrous toluene, followed by the amine.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Buchwald-Hartwig Amination Workflow A Combine Reactants: This compound, Catalyst, Ligand, Base B Add Anhydrous Solvent and Amine A->B C Heat Reaction Mixture B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Filter through Celite D->E F Work-up and Extraction E->F G Purification (Chromatography) F->G H 6-Amino-picolinamide G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling for the Synthesis of 6-Alkynyl-picolinamides

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.[4][7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Sonogashira Coupling Workflow A Combine Reactants: This compound, Pd Catalyst, Cu(I) salt B Add Solvent, Base, and Alkyne A->B C Stir at RT or Heat B->C D Monitor Progress (TLC/LC-MS) C->D E Work-up and Extraction D->E F Purification (Chromatography) E->F G 6-Alkynyl-picolinamide F->G

Caption: Experimental workflow for the Sonogashira coupling reaction.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of a wide range of 6-substituted picolinamide derivatives from this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions offer efficient access to aryl, amino, and alkynyl analogs, respectively. These methodologies are highly valuable for the generation of compound libraries for drug discovery and for the synthesis of complex molecular targets in medicinal chemistry. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.

References

Application Notes and Protocols: 6-Bromopicolinamide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinamide is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a bromine atom at the 6-position and a carboxamide group at the 2-position, offers two distinct points for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents, leading to the construction of complex heterocyclic scaffolds. The picolinamide moiety itself is a common feature in various biologically active molecules and can participate in further chemical transformations or act as a key pharmacophoric element.

These application notes provide detailed protocols for leveraging this compound in several key cross-coupling reactions for the synthesis of diverse heterocyclic structures, which are often core components of pharmaceutical agents.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. With this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 6-position of the pyridine ring, yielding 6-substituted picolinamides. These products are valuable intermediates in the synthesis of biaryl and related heterocyclic systems, which are prevalent in many biologically active compounds.

Representative Data for Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101692
3Thiophen-2-ylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃Toluene1001878
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O (3:1)902475
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound Arylboronic Acid Base catalyst Add Pd Catalyst under Inert Atmosphere reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (90-110 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product 6-Aryl-picolinamide purification->product

Suzuki-Miyaura Coupling Workflow

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing arylamines from aryl halides. Applying this to this compound allows for the introduction of a wide range of primary and secondary amines at the 6-position, yielding 6-aminopicolinamide derivatives. These compounds are important scaffolds in drug discovery, as the amino-pyridine motif is present in numerous pharmacologically active molecules.

Representative Data for Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001688
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102076
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801282
4PiperidinePd(OAc)₂ (3)RuPhos (6)K₃PO₄t-Amyl alcohol1002490
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow reagents Combine Reactants: This compound Amine Base catalyst Add Pd Precursor & Ligand under Inert Atmosphere reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir (80-110 °C) solvent->reaction workup Filtration through Celite reaction->workup purification Purification (Chromatography) workup->purification product 6-Amino-picolinamide purification->product

Buchwald-Hartwig Amination Workflow

Application Note 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed, copper-co-catalyzed reaction is a powerful tool for the synthesis of arylalkynes. Using this compound as a substrate, the Sonogashira coupling introduces an alkyne moiety at the 6-position, which can serve as a versatile handle for further transformations, such as click chemistry, cyclization reactions, or as a structural element in conjugated systems.

Representative Data for Sonogashira Coupling of this compound
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60891
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene701285
3Propargyl alcoholPd(OAc)₂ (2)CuI (4)PiperidineDMF50688
41-HeptynePd(dppf)Cl₂ (3)CuI (5)n-ButylamineAcetonitrile801679
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-5 mol%)

  • Amine base (e.g., Triethylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.5 mmol) dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the ammonium salt precipitate and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow reagents Combine Reactants: This compound Terminal Alkyne catalysts Add Pd & Cu Catalysts under Inert Atmosphere reagents->catalysts solvent_base Add Solvent & Amine Base catalysts->solvent_base reaction Heat and Stir (50-80 °C) solvent_base->reaction workup Filtration & Concentration reaction->workup purification Purification (Chromatography) workup->purification product 6-Alkynyl-picolinamide purification->product

Sonogashira Coupling Workflow

Application Note 4: Synthesis of Fused Heterocycles - Pyrido[2,3-d]pyridazines

The derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems. For instance, a 6-hydrazinylpicolinamide, which can be synthesized from this compound via a Buchwald-Hartwig type reaction with hydrazine, can undergo intramolecular cyclization to form pyrido[2,3-d]pyridazine derivatives.[2] These fused heterocycles are of interest in medicinal chemistry due to their structural resemblance to purines and other biologically important molecules.

Proposed Synthetic Pathway to Pyrido[2,3-d]pyridazines

A plausible synthetic route starts with the Buchwald-Hartwig amination of this compound with a protected hydrazine, followed by deprotection and subsequent intramolecular cyclization. The cyclization can be promoted by heat or acid/base catalysis, leading to the formation of the bicyclic pyridopyridazine core. Further functionalization can be achieved by modifying the picolinamide-derived portion of the molecule.

Fused_Heterocycle_Synthesis start This compound amination Buchwald-Hartwig Amination (Hydrazine derivative) start->amination intermediate1 6-Hydrazinylpicolinamide Intermediate amination->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization product Pyrido[2,3-d]pyridazine Derivative cyclization->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromopicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving 6-bromopicolinamide.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields can stem from several factors, often related to the challenging nature of pyridine-containing substrates. The nitrogen atom in the pyridine ring can coordinate with and inhibit the palladium catalyst.[1][2] Additionally, the picolinamide moiety influences the electronic properties of the substrate.

Common Causes and Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, hindering its catalytic activity.[2] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can shield the palladium and prevent this unwanted coordination.[1][2]

  • Inefficient Oxidative Addition: The carbon-bromine bond in this compound may be less reactive compared to other aryl bromides, leading to a slow oxidative addition step.[2] Consider increasing the reaction temperature or screening more active, electron-rich ligands to facilitate this step.[2]

  • Side Reactions: Competing reactions like protodeboronation (hydrolysis of the boronic acid) and homocoupling (dimerization of the boronic acid) can consume starting materials.[1][2]

  • Suboptimal Reagents or Conditions: The choice of base, solvent, and reaction temperature is critical and may require optimization for this specific substrate.[2] Ensure all reagents are pure and solvents are appropriately degassed.[1][3]

Q2: What are the most common side reactions, and how can they be minimized?

The primary side reactions in the Suzuki coupling of this compound are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boron group with a hydrogen atom.[4] This is a common issue with heteroaryl boronic acids.[4][5][6]

    • Minimization Strategies:

      • Use fresh, high-purity boronic acids.[1][7]

      • Employ more stable boronic esters, such as pinacol or MIDA esters, which slowly release the boronic acid under reaction conditions.[4][5][8]

      • Keep reaction times as short as possible; consider using microwave irradiation to accelerate the desired reaction.[1][8][9]

      • Run the reaction under anhydrous conditions where feasible.[2]

  • Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl byproduct.[3]

    • Minimization Strategies:

      • Rigorously exclude oxygen from the reaction mixture.[3][10] This is the most critical factor. Degas all solvents and the reaction setup thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][10]

      • Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid potential homocoupling during the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[1][3]

  • Dehalogenation: The bromo group on the picolinamide is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[1] Screening different bases and solvents can help mitigate this side reaction.[1]

Q3: How do I choose the most effective palladium catalyst and ligand?

The choice of catalyst and ligand is crucial for overcoming the challenges associated with pyridine substrates.

  • For General Screening: Pd(PPh₃)₄ is a common starting point, but may not be optimal.[1] PdCl₂(dppf) is another widely used and often more robust precatalyst.[1]

  • For Challenging Substrates: Catalyst systems using a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands are often superior.[11][12]

    • Recommended Ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective as they accelerate the key steps of the catalytic cycle and their steric bulk helps prevent catalyst inhibition by the pyridine nitrogen.[1][2][11]

    • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts are also a good option for their high activity and stability.[4][13]

Q4: Which base and solvent system should I start with for this reaction?

The base and solvent work together to facilitate the crucial transmetalation step.

  • Bases:

    • Potassium Carbonate (K₂CO₃): A common, effective, and inexpensive choice, typically used with aqueous solvent mixtures.[1][14]

    • Potassium Phosphate (K₃PO₄): A stronger base that is often effective in anhydrous conditions or for less reactive coupling partners.[1][9]

    • Cesium Carbonate (Cs₂CO₃): A strong base that can sometimes improve yields where other bases fail, often used in microwave-assisted reactions.[9]

  • Solvents:

    • Aqueous Mixtures: A 4:1 or 5:1 mixture of an organic solvent with water is standard (e.g., 1,4-dioxane/water, THF/water).[1][9] The water helps dissolve the inorganic base.

    • Anhydrous Solvents: Solvents like 1,4-dioxane, toluene, or DMF can be used, particularly with organic-soluble bases or when trying to minimize protodeboronation.[1][15]

Data Presentation: Reaction Parameters

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionNotes
Aryl Halide This compound (1.0 equiv)Ensure high purity.
Boronic Acid/Ester 1.2 - 1.5 equivalents[1][9]Use a slight excess to drive the reaction. Consider pinacol esters for stability.[4]
Catalyst Loading 1 - 5 mol% Pd[1]Higher loading may be needed for difficult couplings.
Base 2.0 - 3.0 equivalents[1][9]K₂CO₃ or K₃PO₄ are good starting points.
Solvent 1,4-Dioxane/Water (4:1)Degas thoroughly before use.[1]
Temperature 80 - 110 °CHigher temperatures may be required; monitor for decomposition.[1]
Atmosphere Inert (Argon or Nitrogen)Mandatory to prevent catalyst degradation and homocoupling.[1]

Table 2: Comparison of Common Palladium Catalysts & Ligands

Catalyst / PrecursorLigandTypical Loading (mol % Pd)Key Characteristics
Pd(PPh₃)₄PPh₃2 - 5[1]Standard, air-sensitive Pd(0) source. Good starting point.
PdCl₂(dppf)dppf3 - 5[1]Air-stable Pd(II) precatalyst, versatile and widely used.
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhos1 - 4[1][11]Highly active system for challenging substrates; bulky ligands prevent catalyst inhibition.[2]
PEPPSI-iPrNHC1 - 3Air- and moisture-stable Pd(II) precatalyst with a highly active NHC ligand.[4]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Conventional Heating
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol). Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.[16]

Protocol 2: General Procedure for Microwave-Assisted Coupling
  • Setup: In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).[1][9]

  • Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[9]

  • Workup and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.[9]

Visualizations

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_sides Side Product Analysis start Low Yield or No Reaction check_reagents 1. Verify Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_sides 3. Analyze for Side Products start->check_sides reagent_purity Purity of Starting Materials (SM)? check_reagents->reagent_purity atmosphere Inert Atmosphere (O₂-free)? check_conditions->atmosphere homocoupling Homocoupling Observed? check_sides->homocoupling boronic_acid Boronic Acid Quality/Stability? reagent_purity->boronic_acid sol_purify Purify SMs reagent_purity->sol_purify No catalyst_active Catalyst Active? boronic_acid->catalyst_active sol_boronic Use Fresh Boronic Acid or Pinacol Ester boronic_acid->sol_boronic No sol_catalyst Use New Catalyst or Screen Ligands catalyst_active->sol_catalyst No temp Temperature Sufficient? atmosphere->temp sol_atmosphere Degas Solvents Thoroughly atmosphere->sol_atmosphere No base_solvent Base/Solvent Optimal? temp->base_solvent sol_temp Increase Temp. (e.g., 100-120°C) temp->sol_temp No sol_base_solvent Screen Bases (K₃PO₄, Cs₂CO₃) base_solvent->sol_base_solvent No deboronation Protodeboronation Observed? homocoupling->deboronation homocoupling->sol_atmosphere Yes deboronation->sol_boronic Yes G pd0 Pd(0)L₂ cycle_start Ar-Pd(II)-X(L)₂ pd0->cycle_start Ar-X label_oa Oxidative Addition transmetal Ar-Pd(II)-Ar'(L)₂ cycle_start->transmetal Ar'-B(OR)₂ (Base) label_tm Transmetalation transmetal->pd0 product Ar-Ar' transmetal->product label_re Reductive Elimination G main Common Side Reactions homocoupling Boronic Acid Homocoupling main->homocoupling deboronation Protodeboronation main->deboronation cause_homo Cause: Presence of Oxygen homocoupling->cause_homo cause_deboro Cause: Water, High Temp, Extended Time deboronation->cause_deboro sol_homo Solution: Rigorous Degassing (Ar/N₂ sparge) cause_homo->sol_homo sol_deboro1 Solution 1: Use Boronic Esters (Pinacol, MIDA) cause_deboro->sol_deboro1 sol_deboro2 Solution 2: Minimize Reaction Time (e.g., Microwave) cause_deboro->sol_deboro2

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of 6-Bromopicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the Buchwald-Hartwig amination of 6-Bromopicolinamide.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is resulting in a low yield. What are the most common causes?

A1: Low yields in the amination of this compound can stem from several factors. The most common issues are related to the catalyst system (palladium precursor and ligand), the choice and quality of the base, the reaction solvent, and the reaction temperature. Catalyst deactivation, often caused by the coordinating nature of the pyridine nitrogen in the substrate, is a significant challenge with N-heterocyclic compounds. Additionally, the presence of water or oxygen can be detrimental to the catalytic cycle.

Q2: How does the choice of ligand impact the reaction with a heteroaryl halide like this compound?

A2: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For electron-deficient and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often required. These ligands promote the formation of the active monoligated palladium species, which can accelerate the reaction and prevent catalyst deactivation.

Q3: What role does the base play, and which one should I choose?

A3: The base is essential for the deprotonation of the amine, which is a crucial step in the catalytic cycle.[1] The choice of base is highly dependent on the specific amine and the functional group tolerance of the substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures to achieve good conversion. The solubility of the base is also a critical factor.

Q4: Can the solvent choice affect the outcome of the reaction?

A4: Yes, the solvent plays a significant role. It must be anhydrous and capable of dissolving the reactants, including the base, to a reasonable extent. Aprotic, non-polar solvents like toluene and dioxane are frequently used.[2] Polar aprotic solvents can also be employed, but it's important to note that the solvent can influence the reactivity and stability of the catalytic species.[1] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.

Q5: What are common side reactions that can lead to low yield?

A5: A common side reaction is hydrodehalogenation, where the bromine atom on the picolinamide is replaced by a hydrogen atom. This can occur via β-hydride elimination from the palladium-amido intermediate. Another potential issue is the formation of biaryl byproducts through homo-coupling of the starting material. Careful optimization of the catalyst system and reaction conditions can help to minimize these side reactions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in the Buchwald-Hartwig amination of this compound.

Problem: Low or No Conversion of Starting Material
Possible Cause Suggested Action Rationale
Inactive Catalyst - Use a pre-formed palladium catalyst (precatalyst) if you are currently generating the catalyst in situ from a Pd(II) source. - Ensure the palladium precursor and ligand are of high quality and have been stored properly under an inert atmosphere. - Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).Precatalysts often provide more reliable and reproducible results by ensuring the efficient formation of the active Pd(0) species. Impurities or degradation of the catalyst components can inhibit the reaction. Insufficient catalyst can lead to incomplete conversion, especially with challenging substrates.
Inappropriate Ligand - Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[3]The electronic and steric properties of the ligand are critical for promoting the catalytic cycle and preventing catalyst deactivation with heteroaryl halides.
Suboptimal Base - If using a weak base (e.g., K₂CO₃, Cs₂CO₃), consider switching to a stronger, non-nucleophilic base like NaOtBu or LiHMDS, provided your substrate is stable to these conditions. - Ensure the base is anhydrous and freshly opened or from a freshly opened container.A stronger base can facilitate the deprotonation of the amine, which may be the rate-limiting step. Water can deactivate the catalyst and hydrolyze the phosphine ligand.
Poor Solvent Choice or Quality - Ensure the solvent is anhydrous and has been thoroughly degassed to remove oxygen. - Consider switching to a different aprotic solvent (e.g., from toluene to dioxane or vice versa).[2]Oxygen can oxidize and deactivate the Pd(0) catalyst. The solvent can influence the solubility of the reaction components and the stability of the catalytic intermediates.
Incorrect Reaction Temperature - If using a weaker base, an increase in temperature (e.g., from 80 °C to 100-110 °C) may be required. - Conversely, if decomposition is observed at higher temperatures, a lower temperature with a more active catalyst system should be explored.Higher temperatures can provide the necessary activation energy for the reaction to proceed. Substrate or product decomposition can occur at elevated temperatures.
Problem: Formation of Significant Side Products (e.g., Hydrodehalogenation)
Possible Cause Suggested Action Rationale
β-Hydride Elimination - Employ a more sterically hindered ligand.Bulky ligands can disfavor the formation of the intermediate that leads to β-hydride elimination.
Reaction Conditions Too Harsh - Lower the reaction temperature. - Use a less aggressive base.Milder conditions can sometimes suppress side reactions while still allowing the desired transformation to proceed, albeit at a slower rate.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the yield of Buchwald-Hartwig aminations of bromopyridine derivatives, which are structurally similar to this compound. Note: This data is for illustrative purposes, and optimal conditions for this compound may vary.

Table 1: Effect of Ligand on Yield

EntryLigandYield (%)
1BINAP60[4]
2XPhos~95 (typical for similar substrates)
3RuPhos~90 (typical for similar substrates)
4dppf55-98[5]

Conditions: Pd₂(dba)₃ (catalyst precursor), NaOtBu (base), Toluene (solvent), 80-100 °C.

Table 2: Effect of Base on Yield

EntryBaseSolventYield (%)
1NaOtBuTolueneHigh
2K₃PO₄DioxaneModerate to High
3Cs₂CO₃DioxaneModerate to High
4K₂CO₃DioxaneLow to Moderate

Conditions: Pd(OAc)₂/XPhos (catalyst system), 100 °C. Yields are qualitative based on general trends.

Table 3: Effect of Solvent on Yield

EntrySolventBaseYield (%)
1TolueneNaOtBuHigh
2DioxaneNaOtBuHigh
3THFNaOtBuModerate
4DMFK₃PO₄Moderate

Conditions: Pd₂(dba)₃/Buchwald-type ligand (catalyst system), 100 °C. Yields are qualitative based on general trends.

Table 4: Effect of Temperature on Yield

EntryTemperature (°C)BaseYield (%)
180NaOtBuModerate to High
2100NaOtBuHigh
3110K₃PO₄High
480K₃PO₄Low to Moderate

Conditions: Pd₂(dba)₃/XPhos (catalyst system), Toluene. Yields are qualitative based on general trends.

Experimental Protocols

The following is a general experimental protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Palladium source (if not using a precatalyst, e.g., Pd₂(dba)₃, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the amine, the base, and the palladium precatalyst (or palladium source and ligand) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube or vial and place it in a preheated oil bath or microwave reactor.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L pd2_complex L-Pd(II)(Ar)(Br) pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ pd2_complex->amine_complex HNR'R'' amine_coordination Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Base deprotonation Deprotonation (Base) amido_complex->pd0 Ar-NR'R'' product Ar-NR'R'' amido_complex->product reductive_elimination Reductive Elimination aryl_halide Ar-Br (this compound) amine HNR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Substrates, Solvent, Base) start->check_reagents check_reagents->start Impure/Wet Reagents (Purify/Dry & Retry) check_catalyst Evaluate Catalyst System (Precatalyst, Ligand, Loading) check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive Catalyst (Replace & Retry) check_conditions Assess Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Catalyst System OK optimize_base Optimize Base (Strength, Solubility) check_conditions->optimize_base Conditions Appear Suboptimal optimize_ligand Screen Ligands optimize_base->optimize_ligand optimize_temp Adjust Temperature optimize_ligand->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

References

Byproducts in 6-Bromopicolinamide cross-coupling reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproducts in cross-coupling reactions of 6-bromopicolinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used with this compound?

A1: The most common cross-coupling reactions for this compound are Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are widely used to form carbon-carbon and carbon-nitrogen bonds, which are crucial in the synthesis of complex molecules for pharmaceuticals and other applications.[1][2][3]

Q2: What are the typical byproducts I might encounter in a Suzuki-Miyaura coupling with this compound?

A2: In Suzuki-Miyaura couplings of this compound, you may encounter several byproducts:

  • Homocoupling of the boronic acid/ester: This results in a biaryl product derived from the boronic acid coupling with itself and is often promoted by the presence of oxygen.[4][5]

  • Protodebromination of this compound: The bromine atom is replaced by a hydrogen atom.

  • Protodeborylation of the boronic acid/ester: The boronic acid or ester group is replaced by a hydrogen atom.[6]

  • Hydrolysis of the picolinamide: While less common under standard conditions, the amide bond can be hydrolyzed to the corresponding carboxylic acid, especially under harsh basic or acidic conditions.[6]

Q3: My Buchwald-Hartwig amination of this compound is messy. What are the likely culprits?

A3: Common byproducts in Buchwald-Hartwig aminations include:

  • Phosphine oxide: This is formed from the oxidation of the phosphine ligands used in the reaction and can often be difficult to separate from the desired product.[7][8][9][10]

  • Hydrodehalogenation (protodebromination): Your starting material, this compound, can be reduced to picolinamide.

  • β-hydride elimination: This can be a competing and unproductive side reaction.[3]

Q4: I'm seeing a significant amount of a dimer of my alkyne in my Sonogashira reaction. What is this and how can I prevent it?

A4: The dimer of your alkyne is a result of a homocoupling reaction known as Glaser coupling.[11][12][13] This is a very common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[11][12][14] To prevent this, you can:

  • Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[12][14]

  • Consider using a copper-free Sonogashira protocol, which can significantly reduce or eliminate the formation of the homocoupling byproduct.[12][13][14]

  • Slowly add the terminal alkyne to the reaction mixture to maintain a low concentration, which can disfavor the homocoupling pathway.[12]

Q5: Is the picolinamide functional group stable under typical cross-coupling conditions?

A5: The picolinamide group is generally stable under the mildly basic conditions used in most Suzuki, Buchwald-Hartwig, and Sonogashira reactions. However, prolonged reaction times at high temperatures or the use of very strong bases could potentially lead to hydrolysis.[6]

Troubleshooting Guides

Issue 1: Presence of Boronic Acid Homocoupling Byproduct in Suzuki Reaction

Symptoms:

  • A significant peak in your analytical data (e.g., LC-MS, NMR) corresponding to the dimer of your boronic acid.

  • Reduced yield of the desired cross-coupled product.

Root Causes & Solutions:

Root CauseProposed Solution
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[12][14]
Use of Pd(II) Precatalyst The reduction of Pd(II) to the active Pd(0) can sometimes be slow, leading to side reactions. Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄.
High Reaction Temperature Optimize the reaction temperature. Sometimes, lowering the temperature can disfavor the homocoupling pathway.
Base Choice The choice of base can influence the rate of competing side reactions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates.
Issue 2: Difficulty in Removing Phosphine Oxide from Buchwald-Hartwig Reaction

Symptoms:

  • A persistent impurity in your purified product, identified as triphenylphosphine oxide (TPPO) or a similar phosphine oxide.

  • Co-elution with your product during column chromatography.

Root Causes & Solutions:

Root CauseProposed Solution
High Polarity of Phosphine Oxide Phosphine oxides can be polar and may not be easily separated from polar products by standard silica gel chromatography.
Crystallinity of Phosphine Oxide Triphenylphosphine oxide is a crystalline solid, but it can sometimes be challenging to induce crystallization from a complex reaction mixture.

Removal Protocols:

  • Precipitation with Zinc Chloride:

    • After the reaction, perform an aqueous workup and concentrate the organic layer.

    • Dissolve the crude residue in ethanol.

    • Add a 1.8 M solution of zinc chloride in warm ethanol (approximately 2 equivalents relative to the theoretical amount of phosphine oxide).

    • Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ complex.

    • Filter off the precipitate and wash with cold ethanol.[7][8][9][10]

  • Crystallization:

    • Attempt to crystallize the phosphine oxide from a non-polar solvent like hexane or a mixture of diethyl ether and hexane. Cooling the solution can aid in precipitation.

Issue 3: Formation of Alkyne Homocoupling (Glaser) Byproduct in Sonogashira Reaction

Symptoms:

  • A significant byproduct with a mass corresponding to the dimer of the terminal alkyne.

  • This is particularly common in copper-catalyzed Sonogashira reactions.[11][12][13]

Root Causes & Solutions:

Root CauseProposed Solution
Presence of Oxygen Oxygen promotes the oxidative dimerization of the copper acetylide intermediate. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[11][12][14]
Copper Co-catalyst The copper(I) co-catalyst is directly involved in the homocoupling pathway.
Slow Cross-Coupling If the desired cross-coupling is slow, the alkyne has more opportunity to homocouple.

Preventative Measures:

  • Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This may require a more active palladium catalyst or higher reaction temperatures but is very effective at preventing Glaser coupling.[12][13][14]

  • Slow Addition of Alkyne: Use a syringe pump to add the terminal alkyne slowly to the reaction mixture. This keeps the concentration of the alkyne low, which can suppress the rate of homocoupling.[12]

Data Presentation

The following tables provide representative data on byproduct formation in cross-coupling reactions of pyridine derivatives. Note that these are illustrative examples, and the actual amount of byproduct will depend on the specific reaction conditions and substrates used.

Table 1: Representative Byproduct Formation in Suzuki-Miyaura Coupling of Bromopyridines

Coupling PartnerByproductTypical Yield (%)Conditions
Phenylboronic acidBiphenyl (Homocoupling)5-15Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C
4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl8-20Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C
Pyridine (Protodebromination)Pyridine2-10Dependent on catalyst activity and reaction time

Table 2: Representative Efficiency of Triphenylphosphine Oxide (TPPO) Removal

Removal MethodSolventTPPO Removal Efficiency (%)
Precipitation with ZnCl₂Ethanol>95
CrystallizationHexane/Diethyl Ether70-90
Silica Gel ChromatographyDichloromethane/Methanol85-99 (product dependent)

Table 3: Representative Alkyne Homocoupling in Sonogashira Reactions of Bromopyridines

AlkyneHomocoupling ProductYield (%) with CuIYield (%) without CuI
Phenylacetylene1,4-Diphenylbuta-1,3-diyne10-30<5
TrimethylsilylacetyleneBis(trimethylsilyl)buta-1,3-diyne5-20<2
Propargyl alcoholHexa-2,4-diyne-1,6-diol15-40<5

Experimental Protocols

Protocol 1: General Procedure for Removal of Boronic Acid Byproducts via Acid-Base Extraction
  • Following the Suzuki reaction, quench the reaction mixture with water and dilute with an organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted boronic acid.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If the desired product is basic (as is likely with a picolinamide derivative), it can be further purified by extracting the organic layer with aqueous HCl. The product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.

Protocol 2: Precipitation of Triphenylphosphine Oxide (TPPO) with Zinc Chloride
  • After completion of the Buchwald-Hartwig reaction and aqueous workup, concentrate the crude product.

  • Dissolve the residue in a minimal amount of ethanol.

  • In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • At room temperature, add the ZnCl₂ solution to the ethanolic solution of the crude product (approximately 2 equivalents of ZnCl₂ per equivalent of phosphine ligand used).

  • Stir the mixture for 30-60 minutes. Scraping the sides of the flask can help induce precipitation of the white ZnCl₂(TPPO)₂ complex.

  • Filter the mixture through a pad of celite, washing the filter cake with a small amount of cold ethanol.

  • The filtrate contains the desired product, which can be further purified if necessary.[7][8][9][10]

Protocol 3: Purification of Sonogashira Product by Column Chromatography
  • After the reaction, filter the mixture through a pad of celite to remove the palladium catalyst and any insoluble salts. Wash the celite with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Prepare a silica gel column using an appropriate solvent system. The choice of eluent will depend on the polarity of the desired product and the byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[15]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC or another analytical technique to isolate the desired product.

Visualizations

Byproduct_Formation_Suzuki cluster_reactants Reactants cluster_products Products & Byproducts This compound This compound Desired Product Desired Product This compound->Desired Product Suzuki Coupling Protodebromination Byproduct Protodebromination Byproduct This compound->Protodebromination Byproduct Side Reaction Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Desired Product Homocoupling Byproduct Homocoupling Byproduct Boronic Acid/Ester->Homocoupling Byproduct O₂ present Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Desired Product Base Base Base->Desired Product

Caption: Byproduct formation pathways in a Suzuki-Miyaura reaction.

Byproduct_Removal_Workflow Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Concentration Concentration Aqueous Workup->Concentration Purification Step Purification Step Concentration->Purification Step Crystallization Crystallization Purification Step->Crystallization Non-polar byproducts Column Chromatography Column Chromatography Purification Step->Column Chromatography Most cases Acid-Base Extraction Acid-Base Extraction Purification Step->Acid-Base Extraction Ionic impurities Pure Product Pure Product Crystallization->Pure Product Column Chromatography->Pure Product Acid-Base Extraction->Pure Product

Caption: General workflow for byproduct removal.

Troubleshooting_Logic Low Yield or Impure Product Low Yield or Impure Product Identify Byproduct Identify Byproduct Low Yield or Impure Product->Identify Byproduct Homocoupling Homocoupling Identify Byproduct->Homocoupling Dimer of starting material Protodehalogenation Protodehalogenation Identify Byproduct->Protodehalogenation Loss of bromine Phosphine Oxide Phosphine Oxide Identify Byproduct->Phosphine Oxide From ligand Degas Reaction Degas Reaction Homocoupling->Degas Reaction Optimize Catalyst/Ligand Optimize Catalyst/Ligand Protodehalogenation->Optimize Catalyst/Ligand Precipitate/Crystallize Precipitate/Crystallize Phosphine Oxide->Precipitate/Crystallize Reaction Complete? Reaction Complete? Degas Reaction->Reaction Complete? Optimize Catalyst/Ligand->Reaction Complete? Precipitate/Crystallize->Reaction Complete?

Caption: A logical approach to troubleshooting byproduct formation.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 6-Bromopicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki-Miyaura cross-coupling of 6-bromopicolinamide, with a primary focus on preventing the homocoupling of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem in the synthesis of 6-substituted picolinamides?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the boronic acid, reducing the yield of the desired 6-substituted picolinamide product. Furthermore, the homocoupled byproduct can have similar physical properties to the target molecule, complicating purification.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is especially prevalent at the beginning of the reaction.

Q3: How does the this compound substrate influence the reaction and potential side reactions?

A3: The this compound substrate presents specific challenges. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, a phenomenon often referred to as the "2-pyridyl problem," potentially leading to catalyst inhibition or deactivation. The electron-withdrawing nature of the picolinamide group can also influence the reactivity of the C-Br bond.

Q4: How can I effectively remove dissolved oxygen from my reaction?

A4: Rigorous degassing of the reaction solvent and the entire reaction setup is critical. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can effectively displace dissolved oxygen.

  • Freeze-Pump-Thaw: For more sensitive reactions, this technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. This cycle is typically repeated three times for maximum effectiveness.

Q5: Can the choice of boronic acid derivative affect the extent of homocoupling?

A5: Yes. While boronic acids are commonly used, boronic esters (e.g., pinacol esters) or organotrifluoroborates are often more stable and less prone to side reactions like protodeboronation. In some cases, using these more stable derivatives can also lead to a reduction in homocoupling.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High levels of boronic acid homocoupling byproduct 1. Inadequate degassing of solvents and reagents.2. Use of a Pd(II) precatalyst without an efficient in-situ reduction.3. Suboptimal choice of ligand.1. Implement rigorous degassing procedures (Inert gas sparging or Freeze-Pump-Thaw).2. Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or use a highly efficient precatalyst system (e.g., a Buchwald G3 palladacycle).3. Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can sterically hinder the homocoupling pathway.
Low or no yield of the desired product 1. Catalyst deactivation due to coordination with the pyridine nitrogen.2. Protodeboronation of the boronic acid.3. Inactive catalyst or reagents.1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to create a sterically hindered environment around the palladium center, minimizing coordination with the pyridine nitrogen.2. Use a milder base (e.g., K₂CO₃, CsF) and anhydrous solvents. Consider using a more stable boronic ester.3. Ensure all reagents are pure and the catalyst is active.
Formation of dehalogenated picolinamide byproduct 1. Presence of palladium hydride species.1. Screen different bases and solvents. The choice of base can significantly influence the formation of palladium hydrides.
Reaction is sluggish or does not go to completion 1. Inefficient oxidative addition step.2. Suboptimal reaction temperature.1. For the less reactive this compound, a more electron-rich and bulky ligand may be required to facilitate oxidative addition.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.

Data Presentation: Effect of Reaction Parameters on Homocoupling

The following tables summarize quantitative data from studies on Suzuki-Miyaura cross-coupling reactions of related bromopyridines, providing insights into how different parameters can be adjusted to minimize homocoupling with this compound.

Table 1: Influence of Catalyst and Ligand on Product Yield and Homocoupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of Desired Product (%)Yield of Homocoupling Byproduct (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1006515
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100855
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10092<2
PdCl₂(dppf) (3)-K₂CO₃DMF90788

Data is representative for couplings of bromopyridines and may vary for this compound.

Table 2: Effect of Base and Solvent on Homocoupling

BaseSolventTemp (°C)Yield of Desired Product (%)Yield of Homocoupling Byproduct (%)
K₂CO₃Dioxane/H₂O (4:1)100855
K₃PO₄Toluene10092<2
CsFTHF80884
Na₂CO₃DMF/H₂O (5:1)907510

Data is representative for couplings of bromopyridines and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, incorporating best practices to minimize homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene via syringe.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst and ligand in degassed toluene. Add the appropriate amount of the catalyst/ligand solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle cluster_homocoupling Homocoupling Pathway Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII_oxidized Pd(II) Species Pd0->PdII_oxidized O2 PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-B(OH)2 + Base PdII_R_R R-Pd(II)L2-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Desired Product) RedElim->Product Homo_product R'-R' (Homocoupling Byproduct) PdII_oxidized->Homo_product Promotes Homo_coupling 2 R'-B(OH)2 Troubleshooting_Workflow Start Start: High Homocoupling Observed Check_Degassing Is Degassing Adequate? Start->Check_Degassing Improve_Degassing Action: Implement Rigorous Degassing Check_Degassing->Improve_Degassing No Check_Catalyst Using Pd(II) Precatalyst? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_Catalyst Action: Switch to Pd(0) or Efficient Precatalyst Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is Ligand Bulky/Electron-Rich? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Switch_Ligand Action: Use SPhos, XPhos, etc. Check_Ligand->Switch_Ligand No Check_Base Is Base Optimal? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Screen_Bases Action: Screen Bases (e.g., K3PO4, CsF) Check_Base->Screen_Bases No End End: Homocoupling Minimized Check_Base->End Yes Screen_Bases->End

Improving solubility of 6-Bromopicolinamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromopicolinamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in organic solvents. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid with a molecular structure that includes a pyridine ring, an amide group, and a bromine atom.[1] This combination of a polar amide group and a less polar bromopyridine ring suggests that its solubility will be dependent on the polarity of the solvent.[2][3] Generally, it is expected to have limited solubility in nonpolar solvents and moderate solubility in polar aprotic and some polar protic solvents. The amide group's ability to form hydrogen bonds plays a significant role in its solubility profile.[2]

Q2: I am observing poor solubility of this compound in my desired organic solvent. What are the initial troubleshooting steps?

If you are encountering low solubility, consider the following initial steps:

  • Solvent Screening: Test a range of solvents with varying polarities. A systematic screening can help identify a more suitable solvent system for your application.

  • Temperature Adjustment: Gently heating the solvent can significantly increase the solubility of many compounds.[4] However, be cautious of potential degradation at elevated temperatures.

  • Particle Size Reduction: The dissolution rate can be increased by reducing the particle size of the solid material, which increases the surface area available for solvation.[5] This can be achieved through techniques like micronization.

Q3: What advanced techniques can I employ to improve the solubility of this compound?

Several advanced methods can be used to enhance the solubility of poorly soluble compounds like this compound:[6][7]

  • Co-solvency: The addition of a water-miscible solvent (a co-solvent) can increase the solubility of a compound in the primary solvent.[8]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice energy and improve solubility.[9][10]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[5] While this compound is a neutral molecule, this technique is crucial for related acidic or basic compounds.

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[7]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound upon cooling a heated solution. The solution was supersaturated at the higher temperature, and the compound's solubility decreases as the temperature drops.Maintain the solution at an elevated temperature during your experiment if possible. Alternatively, consider using a co-solvent system that provides better solubility at room temperature.
Inconsistent solubility results between batches of this compound. Variations in the crystalline form (polymorphism) or purity of the material can affect solubility.Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency.
The chosen solvent is not compatible with downstream applications (e.g., reaction chemistry, biological assays). The solvent may interfere with subsequent experimental steps.Explore the use of a co-solvent system to reduce the concentration of the problematic solvent. Alternatively, investigate solubility in a different, more compatible solvent, even if it requires more optimization.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, researchers can generate this data experimentally. The following table provides a template for recording and comparing solubility data.

Solvent ClassSolventDielectric Constant (Approx.)Solubility ( g/100 mL) at 25°CMolar Solubility (mol/L) at 25°C
Protic Methanol32.7Data not availableData not available
Ethanol24.5Data not availableData not available
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.7Data not availableData not available
N,N-Dimethylformamide (DMF)36.7Data not availableData not available
Acetonitrile37.5Data not availableData not available
Aprotic Nonpolar Dichloromethane (DCM)9.1Data not availableData not available
Tetrahydrofuran (THF)7.5Data not availableData not available
Toluene2.4Data not availableData not available
Hexane1.9Data not availableData not available

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a standard gravimetric method for determining the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials and volumetric flasks

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically compatible filter (e.g., PTFE for most organic solvents). This step is critical to remove any undissolved solid.

  • Solvent Evaporation and Quantification:

    • Transfer the filtered solution to a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial vial weight from the final weight.

    • Express the solubility in g/100 mL or mol/L.

Protocol 2: Improving Solubility using a Co-solvent System

This protocol describes a general approach for enhancing the solubility of this compound by creating a co-solvent system.

Materials:

  • This compound

  • Primary solvent (in which solubility is low)

  • Co-solvent (a miscible solvent expected to increase solubility)

  • Stirring plate and magnetic stir bars

  • Graduated cylinders or pipettes

Procedure:

  • Initial Assessment:

    • Attempt to dissolve a known amount of this compound in a specific volume of the primary solvent and observe the solubility.

  • Co-solvent Addition:

    • To the suspension from the previous step, incrementally add the co-solvent while stirring.

    • Observe the point at which the this compound completely dissolves.

    • Record the volume of the co-solvent added.

  • Optimization:

    • Prepare a series of pre-mixed solvent systems with varying ratios of the primary solvent and co-solvent.

    • Determine the solubility of this compound in each of these mixtures using the quantitative solubility protocol described above to identify the optimal co-solvent ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_decision Evaluation cluster_optimization Optimization Strategies start Start: Poorly Soluble This compound select_solvent Select Primary Organic Solvent start->select_solvent add_compound Add Excess Compound to Solvent select_solvent->add_compound equilibrate Equilibrate (24-48h) with Agitation add_compound->equilibrate filter_sample Filter to Remove Undissolved Solid equilibrate->filter_sample quantify Quantify Dissolved Compound filter_sample->quantify is_soluble Is Solubility Sufficient? quantify->is_soluble use_cosolvent Introduce Co-solvent is_soluble->use_cosolvent No change_temp Adjust Temperature is_soluble->change_temp No cocrystal Co-crystallization Screening is_soluble->cocrystal No end_node End: Optimized Solubility is_soluble->end_node Yes use_cosolvent->select_solvent change_temp->select_solvent cocrystal->select_solvent

Caption: Workflow for assessing and improving the solubility of this compound.

logical_relationship cluster_properties Molecular Properties cluster_solvents Solvent Properties compound This compound Structure amide Amide Group (Polar, H-Bonding) compound->amide pyridine Bromopyridine Ring (Less Polar) compound->pyridine polar_solvent Polar Solvents (e.g., DMSO, DMF) amide->polar_solvent Favors Interaction nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) amide->nonpolar_solvent Mismatched Polarity pyridine->polar_solvent Limited Interaction pyridine->nonpolar_solvent Favors Interaction solubility Solubility Outcome polar_solvent->solubility Higher Solubility nonpolar_solvent->solubility Lower Solubility

Caption: Relationship between molecular structure and solvent polarity for this compound.

References

Managing exothermic reactions during 6-Bromopicolinamide functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromopicolinamide Functionalization

Welcome to the technical support center for the functionalization of this compound. This resource provides essential guidance on managing exothermic reactions to ensure the safety, efficiency, and scalability of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of this compound often exothermic?

A1: Functionalization reactions, such as Buchwald-Hartwig amination or Suzuki coupling, involve the formation of new carbon-nitrogen or carbon-carbon bonds. These bond-forming steps are typically thermodynamically favorable and release significant energy as heat (exothermic). Acylation reactions to form amides are also frequently exothermic.[1] The specific heat of reaction depends on the substrates, reagents, and reaction conditions.

Q2: What are the primary factors influencing the rate of heat generation?

A2: The rate of heat generation is primarily influenced by:

  • Rate of Reagent Addition: For semi-batch processes, the heat output is often directly proportional to the rate of addition of a limiting reagent or catalyst.[2]

  • Reaction Concentration: Higher concentrations of reactants lead to faster reaction rates and more intense heat generation in a smaller volume.

  • Reaction Temperature: Higher process temperatures generally increase reaction rates, leading to faster heat release.

  • Catalyst Loading and Activity: The choice of palladium catalyst, ligands, and base is crucial.[3][4] Highly active catalyst systems can accelerate the reaction and the corresponding heat output.

  • Mixing Efficiency: Poor mixing can lead to localized "hot spots" where reagents concentrate, causing rapid, uncontrolled temperature spikes.

Q3: What are the risks associated with an uncontrolled exothermic reaction?

A3: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases due to a rise in temperature, which in turn generates heat even faster.[1] Consequences include:

  • Boiling of the solvent, leading to a rapid pressure increase in a sealed vessel.

  • Decomposition of reactants, products, or solvents, potentially generating gas and impurities.

  • Reduced product yield and purity due to side reactions.

  • Significant safety hazards, including vessel rupture or explosion.[5]

Q4: What is heat flow calorimetry and why is it important before scaling up?

A4: Heat flow calorimetry is a technique used to measure the heat released or absorbed by a chemical reaction in real-time.[2][5] It provides critical quantitative data, such as the total heat of reaction, the rate of heat release, and the adiabatic temperature rise. This information is essential for safe process scale-up, as it helps chemical engineers design appropriate cooling systems and emergency protocols to prevent thermal runaway.[1][5] Scaling up from a lab to a pilot plant decreases the reactor's surface-area-to-volume ratio, making heat dissipation less efficient and calorimetry data crucial.[1]

Troubleshooting Guide

Problem: The reaction temperature is rising much faster than expected after adding the catalyst.

  • Immediate Action: Stop the addition of any further reagents immediately.

  • Solution 1 (Cooling): Ensure your cooling system (e.g., ice bath, chiller) is active and at the target temperature. If necessary, add a colder cooling medium (e.g., dry ice/acetone bath).

  • Solution 2 (Dilution): If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture. This increases the thermal mass and slows the reaction rate.

  • Solution 3 (Quenching): In a critical situation, quench the reaction by adding a suitable quenching agent. The choice of agent depends on the reaction chemistry.

  • Future Prevention: Reduce the catalyst loading, decrease the concentration, or slow the addition rate of the limiting reagent in subsequent experiments.

Problem: The reaction seems to stall after an initial exotherm.

  • Possible Cause 1 (Catalyst Deactivation): The initial temperature spike may have been high enough to deactivate the palladium catalyst.

  • Solution 1: Analyze a sample via TLC or LC-MS to confirm if the reaction has stopped. If so, a new catalyst charge may be needed after cooling the mixture.

  • Possible Cause 2 (Poor Mixing): The reagents may not be mixing effectively, especially in a thick slurry.

  • Solution 2: Increase the stirring rate. Ensure the stir bar or overhead stirrer is adequately coupling with the reaction mixture.

Problem: I am scaling up the reaction and the temperature is difficult to control.

  • Cause: This is a classic scale-up issue. The heat generated increases with the volume (cubed), while the heat removal capacity (surface area) only increases by the square.[1]

  • Solution 1 (Reduce Rate): Significantly slow down the addition rate of your reagents compared to the lab-scale protocol.

  • Solution 2 (Use a Jacketed Reactor): Employ a jacketed reactor with a circulating chiller/heater unit for precise and efficient temperature control.[1]

  • Solution 3 (Semi-Batch Process): Ensure the reaction is run in a semi-batch mode (i.e., one reagent is added slowly over time) to control the rate of heat generation.[2] Never mix all reagents and catalysts at once on a large scale if the reaction is significantly exothermic.

Data Presentation

The following tables provide representative thermokinetic data for a typical Buchwald-Hartwig amination of this compound. This data is illustrative and should be determined empirically using reaction calorimetry for a specific process.

Table 1: Effect of Solvent on Reaction Exotherm

SolventDielectric ConstantHeat of Reaction (ΔHr) (kJ/mol)Max. Heat Flow (W/L)Adiabatic Temp. Rise (ΔTad) (°C)
Dioxane2.2-1357585
Toluene2.4-1408090
THF7.5-1307082

Data are representative for a semi-batch reaction at 80°C with a 1-hour amine addition.

Table 2: Effect of Amine Addition Rate on Heat Flow

Addition Time (min)Average Heat Flow (W/L)Peak Temperature (°C)
3015098
608087
1204582

Conditions: 1M reaction in Toluene at a jacket temperature of 80°C.

Experimental Protocols

Protocol: Lab-Scale Buchwald-Hartwig Amination with Temperature Monitoring

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Jacketed lab reactor or round-bottom flask with oil bath and magnetic stirrer

  • Temperature probe and controller

  • Addition funnel

Procedure:

  • Setup: Assemble the reactor under an inert atmosphere (Nitrogen or Argon). Equip the reactor with a temperature probe, overhead stirrer (if applicable), and a condenser.

  • Charge Reagents: To the reactor, add this compound, Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.

  • Add Solvent: Add anhydrous toluene to the reactor.

  • Establish Setpoint: Begin stirring and set the jacket/oil bath temperature to 80°C. Allow the vessel contents to reach the setpoint.

  • Prepare Amine Solution: In a separate flask, dissolve the primary amine in a small amount of anhydrous toluene. Transfer this solution to the addition funnel.

  • Controlled Addition: Once the reactor contents are at 80°C, begin the slow, dropwise addition of the amine solution over 60-90 minutes.

  • Monitor Exotherm: Closely monitor the internal reaction temperature. The temperature should rise slightly above the jacket temperature and then stabilize. If the internal temperature rises more than 5-10°C above the jacket temperature, immediately stop the addition and wait for it to cool before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, maintain the reaction at 80°C for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cooling and Quench: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate), separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Exotherm_Factors Factors Influencing Reaction Exotherm cluster_inputs Controllable Inputs cluster_outputs Observed Effects cluster_hazard Potential Hazard Concentration Reactant Concentration HeatRate Rate of Heat Generation (q) Concentration->HeatRate AdditionRate Reagent Addition Rate AdditionRate->HeatRate Temperature Jacket Temperature Temperature->HeatRate Catalyst Catalyst/Ligand Choice & Loading Catalyst->HeatRate Solvent Solvent Choice (Heat Capacity) TempRise Adiabatic Temp. Rise (ΔT_ad) Solvent->TempRise HeatRate->TempRise Runaway Thermal Runaway TempRise->Runaway

Caption: Key factors influencing the generation of heat and the potential for thermal runaway.

Troubleshooting_Flowchart Exotherm Troubleshooting Workflow start High Exotherm Detected (Temp > Setpoint + 10°C) stop_add IMMEDIATELY Stop Reagent Addition start->stop_add monitor Monitor Internal Temp. Ensure Max Cooling stop_add->monitor decision Is Temperature Decreasing? monitor->decision resume Resume Addition at 50% of Original Rate decision->resume  Yes quench Temp Still Rising: Execute Emergency Quench Protocol decision->quench  No hold Continue Monitoring resume->hold end_ok Process Under Control hold->end_ok end_bad Process Terminated quench->end_bad

Caption: A logical workflow for troubleshooting an unexpected temperature spike.

Experimental_Workflow Safe Experimental Workflow for Functionalization prep 1. Inert Atmosphere Setup & Reagent Charge heat 2. Heat to Setpoint (e.g., 80°C) prep->heat addition 3. Slow, Controlled Reagent Addition heat->addition monitor 4. CRITICAL: Monitor Internal Temp. addition->monitor hold 5. Hold at Temp Until Completion (TLC/LCMS) monitor->hold cool 6. Cool to RT & Quench hold->cool workup 7. Workup & Purification cool->workup

Caption: A generalized workflow highlighting the critical temperature monitoring step.

References

Technical Support Center: Scale-Up of 6-Bromopicolinamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 6-Bromopicolinamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?

A1: The most prevalent method for synthesizing this compound is the amidation of 6-Bromopicolinic acid. This is typically achieved by converting the carboxylic acid to a more reactive species (like an acid chloride using thionyl chloride) followed by reaction with ammonia. While effective at a lab scale, scaling up this process presents several challenges.[1][2] The primary issues are non-linear and relate to heat management, mixing efficiency, and changes in reaction kinetics.[3][4] An exothermic reaction that is easily controlled in a small flask can become a dangerous runaway reaction in a large vessel due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[5][6]

Q2: My reaction yield has dropped significantly after moving from a 1-liter to a 100-liter reactor. What are the potential causes?

A2: A decrease in yield during scale-up is a common problem and can be attributed to several factors that change in a non-linear fashion.[3]

  • Inefficient Heat Transfer: The reaction to form the this compound intermediate is often exothermic. Poor heat removal in a large reactor can lead to localized "hot spots," causing degradation of the starting material or product and promoting side reactions.[4][5]

  • Poor Mixing and Mass Transfer: Inadequate agitation in larger vessels can result in a non-homogeneous mixture.[4][7] This leads to incomplete conversion as reactants may not encounter each other effectively, and it can take longer to reach chemical equilibrium.[3]

  • Reagent Addition Rate: The rate of adding reagents is critical. A rate that works on a small scale might be too fast for a larger volume, causing temperature spikes or high local concentrations that lead to impurity formation.[8]

  • Extended Reaction Times: Larger batches may require longer reaction times to achieve the same level of conversion. It is crucial to monitor the reaction's progress (e.g., via HPLC or TLC) rather than relying on the time that was sufficient for the lab-scale experiment.

Q3: I am observing new or increased levels of impurities in my scaled-up batch. How can I identify and mitigate them?

A3: Impurity profiles often change during scale-up due to variations in local temperature, concentration, and reaction time.

  • Common Impurities: A potential impurity in reactions involving thionyl chloride is the formation of chlorinated byproducts on the pyridine ring, although this is sometimes observed more with picolinic acid itself.[1][2] Dimerization or other side reactions can also occur if the temperature is not well-controlled.

  • Mitigation Strategies:

    • Improve Temperature Control: Ensure your reactor's cooling system is adequate for the heat generated by the reaction.[9] Consider a slower, controlled addition of the activating agent (e.g., thionyl chloride) to manage the exotherm.[5]

    • Optimize Mixing: The choice of impeller and agitation speed is critical to ensure homogeneity.[10] Computational Fluid Dynamics (CFD) modeling can help predict and optimize mixing in larger reactors.[11]

    • In-Process Monitoring: Implement real-time monitoring of the reaction to detect any deviations from the expected profile, allowing for immediate corrective action.[11]

Q4: The final product crystallization is inconsistent at a larger scale. How can I gain better control over this process?

A4: Crystallization is highly sensitive to scale. What works in a flask that cools quickly may not work in a large, jacketed vessel that cools much more slowly.

  • Control Cooling Rate: Implement a programmed, gradual cooling profile instead of simply allowing the reactor to cool at its own rate. Rapid cooling can trap impurities and lead to smaller, harder-to-filter particles.

  • Seeding Strategy: Develop a robust seeding strategy. Determine the optimal temperature and amount of seed crystals to add to ensure consistent particle size and crystal form.

  • Solvent/Antisolvent System: The rate and location of antisolvent addition are critical. Poor mixing during this step can cause localized, rapid precipitation ("oiling out"), leading to an impure product. Ensure good agitation and a controlled addition rate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Runaway Reaction / Loss of Temperature Control 1. Exotherm not managed: The reaction's heat generation exceeds the reactor's cooling capacity.[5] 2. Addition rate too high: Activating agent (e.g., thionyl chloride) added too quickly.1. Characterize thermal risk: Use reaction calorimetry to understand the heat of reaction before scaling up.[6] 2. Reduce addition rate: Slow the addition of the reagent and monitor the internal temperature closely.[5] 3. Use a semi-batch process: Add the limiting reagent over time to control the rate of heat generation.
Low Yield / Incomplete Conversion 1. Poor mixing: Inadequate agitation leads to a non-homogeneous reaction mixture.[4][7] 2. Incorrect reaction time: Lab-scale reaction time is not sufficient for the larger scale. 3. Reagent degradation: Instability of intermediates at elevated temperatures due to poor heat transfer.1. Optimize agitation: Select an appropriate impeller and agitation speed for the vessel geometry.[10] 2. Monitor reaction progress: Use in-process controls (e.g., HPLC, UPLC) to determine the true endpoint of the reaction. 3. Improve temperature control: Ensure the reactor jacket temperature is set appropriately to avoid overheating.
Product Fails Purity Specifications 1. Side reactions: Localized overheating or high concentrations of reagents promote byproduct formation.[3] 2. Inefficient work-up: Phase separations or extractions are less efficient at a larger scale. 3. Poor crystallization: Impurities are trapped within the crystal lattice during precipitation.1. Control addition: Add reagents subsurface (below the liquid level) into a well-agitated area to ensure rapid dispersion. 2. Allow for longer settling times during work-up and check for clean phase separations. 3. Develop a controlled crystallization protocol: Optimize cooling rate, agitation, and seeding strategy.
Difficult Filtration / Poor Product Isolation 1. Fine particle size: Product "crashes out" of solution too quickly. 2. Gummy or oily product: Product may not be fully crystalline.1. Slow down the crystallization process: Use a slower cooling rate or a slower addition of antisolvent. 2. Age the slurry: Hold the slurry at the final crystallization temperature with agitation for several hours to allow for crystal growth and maturation.

Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol describes a representative lab-scale synthesis from 6-Bromopicolinic acid. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 6-Bromopicolinic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH, aqueous solution, ~28-30%)

  • Deionized water

Procedure:

  • Acid Chloride Formation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), add 6-Bromopicolinic acid (e.g., 10.1 g, 50 mmol).

    • Add dichloromethane (100 mL) to suspend the acid.

    • Slowly add thionyl chloride (e.g., 5.5 mL, 75 mmol) to the suspension at room temperature over 10 minutes.

    • Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

    • Allow the reaction to cool to room temperature.

  • Amidation:

    • Cool the reaction mixture (now containing 6-bromopicolinoyl chloride) in an ice bath to 0-5°C.

    • In a separate vessel, prepare a chilled solution of ammonium hydroxide.

    • Slowly and carefully add the acid chloride solution to the vigorously stirred, chilled ammonium hydroxide solution, ensuring the temperature does not exceed 10°C.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the final product.

Visualization of Workflows

The following diagrams illustrate key workflows for scaling up the this compound synthesis.

G cluster_0 Phase 1: Lab Development (1L Scale) cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Plant Execution (100L Scale) A 1. Starting Materials (6-Bromopicolinic Acid) B 2. Acid Chloride Formation (SOCl2, DCM, Reflux) A->B C 3. Amidation Reaction (NH4OH, 0-10°C) B->C D 4. Work-up & Isolation (Extraction, Concentration) C->D E 5. Purification (Recrystallization) D->E F 6. Final Product (Lab-Scale Batch) E->F G 7. Hazard Evaluation (Reaction Calorimetry) F->G Transition to Scale-Up H 8. Process Modeling (Mixing, Heat Transfer) G->H I 9. Define Critical Parameters (Addition Rate, Temp) H->I J 10. Reactor Setup & Reagent Charge I->J Implement Controls K 11. Controlled Reagent Addition (Monitor Temp & Pressure) J->K L 12. In-Process Control (HPLC Monitoring) K->L M 13. Controlled Crystallization (Seeding, Cooling Profile) L->M N 14. Isolation & Drying (Centrifuge, Dryer) M->N O 15. Final Product (Pilot-Scale Batch) N->O

Caption: Workflow from lab development to pilot plant scale-up.

G Start Problem: Low Yield in Pilot Run CheckTemp Were there temperature excursions > 5°C? Start->CheckTemp CheckMix Was agitation speed and power/volume sufficient? CheckTemp->CheckMix No Sol_Temp Solution: Improve cooling capacity or slow reagent addition rate. CheckTemp->Sol_Temp Yes CheckIPC Did in-process control (IPC) show full conversion? CheckMix->CheckIPC Yes Sol_Mix Solution: Increase agitation speed or re-evaluate impeller design. CheckMix->Sol_Mix No Sol_Time Solution: Extend reaction time and re-validate IPC method. CheckIPC->Sol_Time No End Re-run batch with new parameters. CheckIPC->End Yes (Investigate work-up losses) Sol_Temp->End Sol_Mix->End Sol_Time->End

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Minimizing Palladium Contamination in 6-Bromopicolinamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing palladium contamination in products from reactions involving 6-Bromopicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of palladium contamination in my final product?

A1: Palladium contamination typically originates from the catalyst used in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, which are common methods for functionalizing this compound.[1][2] The residual palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticle forms.[1][3]

Q2: Why is it critical to remove residual palladium from my reaction product?

A2: Palladium is a toxic heavy metal, and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[4][5] Stringent guidelines exist for the maximum allowable amount of residual palladium in a drug candidate.[4] Beyond regulatory compliance, residual palladium can also interfere with downstream biological assays and compromise the integrity of your research data.[6]

Q3: What are the most common methods for removing palladium residues?

A3: Several methods are employed to remove palladium, each with its own advantages and disadvantages. The most common include:

  • Adsorption: Using solid-supported scavengers that selectively bind to palladium.[7]

  • Crystallization: Purifying the product through recrystallization, leaving palladium impurities in the mother liquor.[7]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[7]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts.[3][8]

  • Chromatography: Using column chromatography to separate the product from the palladium catalyst.[7]

Q4: How do I choose the right palladium scavenger for my this compound reaction?

A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium species (Pd(0) or Pd(II)), the solvent system, the nature of your product, and the desired level of purity.[3] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3] It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific system.[3]

Troubleshooting Guides

Issue 1: High levels of palladium remain after filtration through Celite®.
  • Possible Cause: The palladium species is soluble or colloidal and is passing through the filter aid.[3]

  • Troubleshooting Steps:

    • Induce Precipitation: Try adding an anti-solvent to precipitate the palladium before filtration.[3]

    • Use a Scavenger: Treat the solution with a suitable palladium scavenger to bind the soluble palladium, then filter off the scavenger.[3]

    • Adsorption: Pass the filtrate through a bed of activated carbon or functionalized silica to capture the dissolved palladium.[3]

Issue 2: Significant product loss during the scavenging process.
  • Possible Cause: Your product is adsorbing to the scavenger along with the palladium. This is more common with activated carbon.

  • Troubleshooting Steps:

    • Reduce Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium level.

    • Wash the Scavenger: After filtration, wash the scavenger thoroughly with the reaction solvent to recover any adsorbed product.[3]

    • Change the Scavenger: Switch to a scavenger with a different functionalization that has a lower affinity for your product.[1][9] For example, functionalized silica or polymer-based scavengers may be more selective than activated carbon.[9]

Issue 3: Inconsistent palladium removal from batch to batch.
  • Possible Cause: Variations in the final state of the palladium catalyst at the end of the reaction. The oxidation state and coordination sphere of the palladium can differ depending on minor variations in reaction conditions.

  • Troubleshooting Steps:

    • Standardize Work-up: Ensure a consistent work-up procedure for every batch before the palladium removal step.

    • Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species before scavenging.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against multiple forms of palladium.[9]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) in a suitable solvent (e.g., dioxane, THF, or a mixture with water).[10][11]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand) to the reaction mixture. The catalyst loading should be optimized and is typically in the range of 0.5-5 mol%.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Scavenging using Functionalized Silica
  • Dissolution: Dissolve the crude product from the cross-coupling reaction in a suitable organic solvent.

  • Scavenger Addition: Add the functionalized silica scavenger (e.g., SiliaMetS® Thiol or Thiourea) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity, but a common starting point is 3-5 weight equivalents relative to the estimated amount of palladium.[9]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-24 hours. The optimal time and temperature should be determined experimentally.[7]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to recover any entrained product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.[12][13]

Data Presentation

Table 1: Comparison of Palladium Scavenger Performance

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)ConditionsReference
SiliaMetS® Thiol2400≤ 16>95%10 wt. equiv., RT, 2h[9]
SiliaMetS® Thiourea2400≤ 16>95%10 wt. equiv., RT, 2h[9]
Activated Carbon (Darco)2400> 100Lower10 wt. equiv., RT, 2h[9]
Polymer-based Scavenger2400> 100Lower10 wt. equiv., RT, 2h[9]
Carboxen® 56412501296-99%Methanol, RT, 24h[5]

Visualizations

Palladium_Removal_Workflow cluster_reaction Cross-Coupling Reaction cluster_purification Purification Strategy cluster_analysis Analysis Crude_Product Crude Product (High Pd Content) Choose_Method Select Purification Method Crude_Product->Choose_Method Filtration Filtration (e.g., Celite®) Choose_Method->Filtration Heterogeneous Pd Scavenging Scavenging Choose_Method->Scavenging Soluble Pd Crystallization Crystallization Choose_Method->Crystallization Crystalline Product Analyze_Pd Analyze Pd Content (ICP-MS, AA) Filtration->Analyze_Pd Scavenging->Analyze_Pd Crystallization->Analyze_Pd Check_Limits Pd < Regulatory Limit? Analyze_Pd->Check_Limits Final_Product Final Product (Low Pd Content) Check_Limits->Final_Product Yes Optimize Optimize Purification Check_Limits->Optimize No Optimize->Choose_Method

Caption: Palladium Removal Workflow.

Scavenger_Selection_Logic Start Start: High Pd in Product Pd_State Determine Pd State (Soluble vs. Heterogeneous) Start->Pd_State Product_Properties Consider Product Properties (Solubility, Stability) Pd_State->Product_Properties Soluble Pd Scavenger_Screen Perform Scavenger Screen Product_Properties->Scavenger_Screen Select_Scavenger Select Optimal Scavenger Scavenger_Screen->Select_Scavenger Optimize_Conditions Optimize Conditions (Temp, Time, Loading) Select_Scavenger->Optimize_Conditions Final_Protocol Finalized Scavenging Protocol Optimize_Conditions->Final_Protocol

Caption: Scavenger Selection Logic.

References

Effect of base and solvent on 6-Bromopicolinamide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromopicolinamide. The content focuses on the impact of bases and solvents on the reactivity of this compound in common palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura coupling of this compound can arise from several factors, often related to the choice of base and solvent, as well as catalyst deactivation.

Possible Causes and Solutions:

  • Inappropriate Base Selection: The base is crucial for the activation of the boronic acid and the overall catalytic cycle.[1]

    • Weak Bases: If using a weak base like NaHCO₃, it may not be strong enough to efficiently promote transmetalation.

    • Strong Bases: Very strong bases like NaOH or KOtBu can sometimes lead to side reactions, including decomposition of the starting material or product.

    • Solution: A moderately strong inorganic base is often a good starting point. K₂CO₃ and K₃PO₄ are commonly effective. It's recommended to screen a few different bases to find the optimal one for your specific substrate.[2]

  • Poor Solvent Choice: The solvent affects the solubility of the reactants and the stability of the catalytic species.[2]

    • Aprotic Polar Solvents: Solvents like DMF can sometimes inhibit the reaction by competing with the ligand for coordination to the palladium center.[3]

    • Non-polar Solvents: Toluene is a common choice, but solubility of the base can be an issue.

    • Solution: A mixture of a non-polar solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) is often effective as it helps to dissolve the inorganic base while maintaining good solubility for the organic components.[2] The use of a water-miscible co-solvent like dioxane or THF can be beneficial.[4]

  • Catalyst Poisoning: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create steric hindrance around the palladium center, which can prevent the pyridine nitrogen from binding and deactivating the catalyst.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group).[5]

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[5] Using anhydrous solvents and reagents can minimize protodeboronation.

Issue 2: Inefficient Buchwald-Hartwig Amination

Question: I am struggling to achieve good conversion in the Buchwald-Hartwig amination of this compound. What factors should I investigate?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the base, solvent, and ligand.

Possible Causes and Solutions:

  • Base and Solvent Mismatch: The choice of base is often linked to the solvent used.

    • Non-polar Solvents (e.g., Toluene): In non-polar solvents, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required to deprotonate the amine and facilitate the catalytic cycle.[6]

    • Polar Aprotic Solvents (e.g., DMF, Dioxane): Weaker bases such as K₂CO₃ or Cs₂CO₃ can be effective in more polar solvents.[6]

    • Solution: If using a non-polar solvent, consider switching to a stronger base. If using a polar solvent, a carbonate base might be sufficient and can be milder.

  • Ligand Incompatibility: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired bond formation.[7]

    • Solution: For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands (e.g., Xantphos, DavePhos) are often successful.[8] It may be necessary to screen several ligands to find the most effective one for your specific amine coupling partner.

  • Catalyst Inhibition: As with other palladium-catalyzed reactions, the pyridine nitrogen can inhibit the catalyst.

    • Solution: The use of bulky ligands is a primary strategy to mitigate this issue.

Issue 3: Sonogashira Coupling Fails to Proceed

Question: My Sonogashira coupling of this compound with a terminal alkyne is not working. What are the key parameters to check?

Answer: Sonogashira couplings are sensitive to the reaction conditions, particularly the base, solvent, and the presence of a copper co-catalyst.

Possible Causes and Solutions:

  • Base Selection: An amine base is typically used in Sonogashira reactions, and it often serves as the solvent as well.[9]

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure the amine base is dry and of high purity.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[3]

    • Polar Solvents: DMF can sometimes slow down the reaction.[3]

    • Non-polar Solvents: Toluene can be a good choice, but a co-solvent may be needed.[3]

    • Solution: A mixture of a non-polar solvent like toluene with an amine base (e.g., Toluene/TEA) is a common and effective solvent system.[10]

  • Copper Co-catalyst: While copper-free Sonogashira reactions exist, the use of a copper(I) salt (e.g., CuI) is standard and often essential for activating the alkyne.[11]

    • Solution: Ensure that you are using a fresh, high-quality source of CuI. The amount of CuI can also be optimized (typically 1-5 mol%).

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne.[11]

    • Solution: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[11]

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative)

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001285
2K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001292
3Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)1001288
4NaHCO₃ (2.0)Dioxane/H₂O (4:1)1002445
5KOtBu (2.0)THF65675

Note: This data is illustrative and based on general principles of Suzuki-Miyaura reactions. Optimal conditions may vary depending on the specific boronic acid used.

Table 2: Effect of Solvent on Buchwald-Hartwig Amination of this compound with Morpholine (Illustrative)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOtBuToluene110890
2NaOtBuDioxane100882
3NaOtBuDMF1101265
4K₂CO₃Toluene11024<10
5K₂CO₃Dioxane1001870

Note: This data is illustrative and based on general principles of Buchwald-Hartwig aminations. Optimal conditions will depend on the specific amine and ligand used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane/H₂O, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (monitor by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound:

  • To a dry reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas three times.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • The reaction is heated to the desired temperature (e.g., 110 °C) and stirred until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography.

General Protocol for Sonogashira Coupling of this compound:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • The reaction is stirred at room temperature or heated as required, monitoring for completion by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex  this compound Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex  R-B(OH)2 / Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2  Product 6-Bromopicolinamide_in This compound Boronic_Acid_in R-B(OH)2 Base_in Base Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex  this compound Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination  R2NH / Base Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex  Deprotonation Reductive Elimination Complex->Pd(0)L2  Product 6-Bromopicolinamide_in This compound Amine_in R2NH Base_in Base Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition this compound Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Complex Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Terminal Alkyne / Base Copper_Acetylide Copper Acetylide Alkyne_Coordination->Copper_Acetylide Copper_Acetylide->Transmetalation To Pd Cycle

References

Validation & Comparative

6-Bromopicolinamide vs. 6-Chloropicolinamide: A Comparative Guide to Suzuki Coupling Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between halogenated precursors is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 6-bromopicolinamide and 6-chloropicolinamide in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The inherent differences in the carbon-halogen bond strength between bromine and chlorine significantly influence the reaction kinetics and overall efficiency of Suzuki coupling reactions. Generally, aryl bromides are more reactive than their chloro-counterparts due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the rate-determining oxidative addition step in the catalytic cycle. This guide presents a data-driven comparison to inform the selection of the optimal starting material for your synthetic needs.

Quantitative Performance Comparison

To illustrate the expected disparity in performance, the following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of generic 6-halopicolinamides with phenylboronic acid, based on established knowledge of similar systems.

ParameterThis compound6-Chloropicolinamide
Relative Reactivity HighModerate
Typical Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂/SPhos, PdCl₂(dppf)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Typical Solvent Dioxane/H₂O, TolueneDioxane, Toluene
Typical Temperature 80-100 °C100-120 °C
Expected Yield Good to ExcellentModerate to Good
Side Reactions Lower propensity for dehalogenationHigher propensity for dehalogenation

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 6-halopicolinamides with an arylboronic acid. These protocols are based on general procedures for similar substrates and should be optimized for specific applications.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from standard procedures for reactive aryl bromides.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq.)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, followed by the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 6-Chloropicolinamide

This protocol utilizes a more robust catalytic system typically required for less reactive aryl chlorides.[1]

Materials:

  • 6-Chloropicolinamide (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add 6-chloropicolinamide, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • In a separate glovebox or under a positive flow of inert gas, add palladium(II) acetate and SPhos.

  • Add degassed, anhydrous 1,4-dioxane to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

To further clarify the processes discussed, the following diagrams illustrate the fundamental Suzuki-Miyaura coupling mechanism and a generalized workflow for comparing the reactivity of the two substrates.

Suzuki_Coupling_Mechanism cluster_oa cluster_tm pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-X      |     L₂ pd0->pd_intermediate1 aryl_halide Ar-X (6-Halopicolinamide) aryl_halide->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-R      |     L₂ pd_intermediate1->pd_intermediate2 boronic_acid R-B(OH)₂ boronic_acid->pd_intermediate2 base Base base->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 product Ar-R pd_intermediate2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison_Workflow start Start: Select Substrates (this compound & 6-Chloropicolinamide) condition_set Define Standardized Reaction Conditions (Catalyst, Base, Solvent, Temperature, Time) start->condition_set run_bromo Run Suzuki Coupling: This compound condition_set->run_bromo run_chloro Run Suzuki Coupling: 6-Chloropicolinamide condition_set->run_chloro analysis Analyze Reaction Outcomes (TLC, LC-MS, NMR) run_bromo->analysis run_chloro->analysis data_collection Collect Quantitative Data (Yield, Purity, Reaction Time) analysis->data_collection comparison Compare Reactivity and Yields data_collection->comparison conclusion Conclusion: Determine Optimal Substrate comparison->conclusion

Caption: A logical workflow for the experimental comparison of reactivity.

References

A Comparative Analysis of 6-Bromopicolinamide and 6-Iodopicolinamide in Palladium-Catalyzed C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the arylamine motif is a prevalent structural feature. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for forging these bonds.[1][2] This guide provides a comparative analysis of two key heterocyclic building blocks, 6-Bromopicolinamide and 6-Iodopicolinamide, in the context of C-N coupling efficiency, supported by experimental data from analogous systems and generalized protocols.

Reactivity and Performance Comparison

In palladium-catalyzed cross-coupling reactions, the nature of the halide on the electrophilic partner is a critical determinant of reaction efficiency and the required conditions. The reactivity of aryl halides typically follows the order of C-I > C-Br > C-Cl, which correlates with the bond dissociation energies. The weaker carbon-iodine bond in 6-Iodopicolinamide facilitates the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2]

Quantitative Data Summary (Based on Analogous Aryl Halide Systems)
Parameter6-Iodopicolinamide (Analog: Iodobenzene)This compound (Analog: Bromobenzene)Citation
Substrate IodobenzeneBromobenzene[2]
Catalyst System Pd(OAc)₂, XantphosPd(OAc)₂, Xantphos[2]
Reaction Temp. 90 °C130 °C[2]
Product Yield 91%51%[2]

This data is from a reductive aminocarbonylation reaction and is presented as a proxy for the relative reactivity of the C-I versus C-Br bond in a palladium-catalyzed coupling manifold.

Experimental Protocols

Below is a generalized, representative protocol for a Buchwald-Hartwig amination reaction applicable to both 6-halopicolinamides. Optimization of catalyst, ligand, base, and temperature is typically required for specific substrate combinations.

General Protocol for Buchwald-Hartwig C-N Coupling

Materials:

  • 6-Halopicolinamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, RuPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 6-halopicolinamide, palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically ranging from 80°C to 110°C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired N-substituted-6-aminopicolinamide product.

Visualizing the Process

To better illustrate the experimental and mechanistic aspects of the C-N coupling, the following diagrams are provided.

G General Experimental Workflow for C-N Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Weigh Reactants (Halo-amide, Amine, Base) Catalyst 2. Prepare Catalyst System (Pd Source + Ligand) Reactants->Catalyst Setup 3. Assemble Reaction (Inert Atmosphere) Catalyst->Setup Heating 4. Heat & Stir (e.g., 80-110 °C) Setup->Heating Monitoring 5. Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench 6. Quench & Extract Monitoring->Quench Dry 7. Dry & Concentrate Quench->Dry Purify 8. Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed C-N cross-coupling.

G Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OA_Complex L | Ar-Pd(II)-X | L Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex L | Ar-Pd(II)-NR'R'' | L OA_Complex->Amine_Complex Amine Coordination & Deprotonation (+ HNR'R'', Base) Amine_Complex->Pd0 Product Ar-NR'R'' Amine_Complex->Product Reductive Elimination

Caption: The key steps in the Buchwald-Hartwig amination catalytic cycle.

Conclusion

When selecting a substrate for palladium-catalyzed C-N coupling, 6-Iodopicolinamide generally offers a significant reactivity advantage over this compound. This increased reactivity can translate to lower catalyst loadings, reduced reaction temperatures, and faster conversions, which are all favorable parameters in a research and drug development context. While the bromo-analog is often less expensive, the potential for higher yields and milder conditions makes the iodo-compound a compelling choice for challenging coupling reactions or when process efficiency is paramount. The selection between the two will ultimately depend on a balance of substrate cost, desired reaction conditions, and the specific electronic and steric properties of the amine coupling partner.

References

A Comparative Guide to Validating the Purity of Synthesized 6-Bromopicolinamide Derivatives by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for validating the purity of 6-Bromopicolinamide derivatives, essential intermediates in medicinal chemistry. We present supporting data, detailed experimental protocols, and a comparison with alternative analytical techniques.

The Critical Role of Purity in Drug Synthesis

This compound derivatives serve as key building blocks in the synthesis of various pharmaceutical agents. The purity of these intermediates directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can alter biological activity, introduce toxicity, or affect the stability of the API. Therefore, robust analytical methods are required to detect and quantify any potential impurities. Organic impurities are common and can originate from unreacted starting materials, by-products of side reactions, or degradation products formed during synthesis or storage[1][2].

HPLC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture.[3] Its high resolution, sensitivity, and specificity make it the premier method for purity analysis of novel synthetic compounds like this compound derivatives.[4] A validated HPLC-MS method can effectively separate the main compound from process-related impurities and degradation products, providing accurate purity assessment.[5][6]

The hyphenation of LC with MS provides both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer.[2][7] This dual detection allows for the confirmation of the target compound's identity and the tentative identification of unknown impurities based on their mass.

Comparison of Purity Validation Techniques

While HPLC-MS is highly effective, other analytical methods can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitation, the complexity of the sample, and available instrumentation.

Technique Principle Advantages Limitations Primary Use
HPLC-MS Separation by differential partitioning, detection by mass-to-charge ratio.High sensitivity, high selectivity, provides molecular weight information, quantitative.[3][7]Higher cost, complex instrumentation.Definitive purity determination, impurity profiling, and quantification.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.[4]Simple, rapid, cost-effective, suitable for screening multiple samples simultaneously.[3][4]Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[4]Reaction monitoring, preliminary purity check.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).[7][8]Lower sensitivity than MS, complex spectra for mixtures, requires higher sample concentration.Structural confirmation, identification of major impurities.
Melting Point Determination A pure substance has a sharp, defined melting point.Simple, inexpensive, rapid.[9]Insensitive to small amounts of impurities, not suitable for non-crystalline solids or compounds that decompose.[8][9]Preliminary check for the purity of crystalline solids.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile and thermally stable compounds.[3]Not suitable for non-volatile or thermally labile compounds like many picolinamide derivatives.Analysis of volatile impurities or starting materials.

Experimental Protocol: Purity Validation of a this compound Derivative by RP-HPLC-MS

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method coupled with a mass spectrometer for the purity analysis of a synthesized this compound derivative.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[4]

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is often suitable for separating aromatic compounds.[4][10]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Formic acid is a common additive compatible with MS detection.[11]

  • Gradient Elution: A gradient is typically used to ensure the elution and separation of compounds with a range of polarities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-800

Sample and Standard Preparation
  • Standard Preparation: Accurately weigh about 1.0 mg of the this compound derivative reference standard and dissolve it in 10.0 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to get a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard to achieve a similar concentration.[4]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[4]

Data Analysis and Purity Calculation

The purity of the synthesized this compound derivative is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram (UV detector).

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The mass spectrometer data is used to confirm the identity of the main peak by comparing its observed m/z value with the theoretical mass of the this compound derivative. It can also help in the tentative identification of impurity peaks.

Visualizing the Workflow and Method Comparison

Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental and logical workflows.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Acquisition & Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent (e.g., 0.1 mg/mL) weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System (C18 Column, Gradient Elution) filter->hplc uv_detect UV Detection (e.g., 254 nm) hplc->uv_detect ms_detect MS Detection (ESI+, m/z 100-800) hplc->ms_detect chromatogram Acquire Chromatogram (UV) uv_detect->chromatogram mass_spec Acquire Mass Spectra ms_detect->mass_spec integrate Peak Integration chromatogram->integrate id_confirm Confirm Identity & Analyze Impurities via Mass Spectra mass_spec->id_confirm purity_calc Calculate % Purity (Area Percent Method) integrate->purity_calc report report purity_calc->report id_confirm->report Final Report

Caption: Experimental workflow for HPLC-MS purity validation.

cluster_quant High Resolution & Quantitative Analysis cluster_qual Screening & Alternative Methods start Purity Validation of This compound Derivative hplc_ms HPLC-MS (Definitive Method) start->hplc_ms Required tlc TLC (Rapid Screening) start->tlc Optional nmr NMR (Structural Confirmation) start->nmr Recommended for Structure mp Melting Point (Crystalline Solids Check) start->mp Optional

Caption: Logical guide for selecting a purity analysis method.

Conclusion

Validating the purity of synthesized this compound derivatives is paramount for ensuring the quality and safety of subsequent APIs. While several analytical techniques can assess purity, HPLC-MS stands out as the most comprehensive method. Its combination of high-resolution chromatographic separation and specific mass detection provides unparalleled accuracy for both quantifying the main compound and identifying potential impurities. By implementing a robust and validated HPLC-MS method, researchers and drug developers can confidently ascertain the purity of their synthesized intermediates, a critical step in the path to clinical development.

References

A Comparative Guide to the Quantitative Analysis of 6-Bromopicolinamide Products: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the analysis of 6-Bromopicolinamide and its potential manufacturing-related products.

Introduction to this compound

This compound (C₆H₅BrN₂O, MW: 201.02 g/mol ) is a pyridine derivative of significant interest in pharmaceutical research. Its robust and accurate quantification is crucial throughout the drug development lifecycle, from synthesis and formulation to quality control.

Quantitative Analysis: A Head-to-Head Comparison

Both qNMR and HPLC are established methods for the quantitative analysis of pharmaceutical compounds. However, they operate on different principles, offering distinct advantages and limitations.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei resonating at a specific frequency. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used separative technique for the analysis of pharmaceutical products. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantitative analysis, the area of the chromatographic peak corresponding to the analyte is compared to a calibration curve generated from reference standards of the analyte at known concentrations.

The following table summarizes the key performance characteristics of qNMR and HPLC for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity and interaction with a stationary phase.
Quantification Absolute quantification using a certified internal standard.Relative quantification requiring a specific reference standard of the analyte.
Selectivity High, based on distinct chemical shifts of protons.High, based on chromatographic separation.
Sensitivity Generally lower than HPLC, typically in the mg range.High, capable of detecting impurities at trace levels (ppm).
Sample Throughput Lower, with longer acquisition times for high precision.High, with automated systems allowing for rapid analysis of multiple samples.
Structural Info Provides detailed structural information of the analyte and impurities.Provides limited structural information.
Destructive NoYes

Experimental Data and Protocols

To provide a practical comparison, the following sections detail the experimental protocols and present hypothetical, yet realistic, quantitative data for the analysis of a this compound product.

Quantitative NMR (qNMR) Analysis

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., Maleic Acid) into a clean vial.

    • Dissolve the mixture in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest (typically > 30 s).

    • Use a 90° pulse angle and acquire a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the aromatic protons on the pyridine ring are suitable for quantification.

    • Calculate the purity of this compound using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Hypothetical qNMR Data for this compound Analysis:

ParameterValue
Analyte Signal (Integral)1.00 (for 1H)
Internal Standard (Maleic Acid) Signal (Integral)1.25 (for 2H)
Mass of this compound10.15 mg
Mass of Internal Standard5.05 mg
Purity of Internal Standard99.9%
Calculated Purity of this compound 98.7%
Relative Standard Deviation (RSD) (n=3) 0.8%
HPLC Purity Analysis

Experimental Protocol:

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of a this compound reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare a series of calibration standards by serial dilution.

    • Sample Solution: Prepare a solution of the this compound sample at a concentration of 1 mg/mL in the same diluent.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Hypothetical HPLC Data for this compound Analysis:

Peak IDRetention Time (min)Area (%)Identification
14.20.3Impurity A (e.g., 6-Bromopicolinic acid)
28.598.6This compound
311.20.5Impurity B (Unknown)
415.10.6Impurity C (e.g., starting material)
Total 100.0
Purity by Area % 98.6%
Relative Standard Deviation (RSD) (n=3) 0.4%

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and HPLC analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Standard Solutions inject Inject into HPLC System prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify & Calculate Purity calibrate->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion and Recommendations

The choice between qNMR and HPLC for the quantitative analysis of this compound products depends on the specific analytical needs.

  • qNMR is the method of choice for the absolute quantification and certification of reference materials due to its status as a primary ratio method. It also provides invaluable structural information that can aid in the identification of unknown impurities.

  • HPLC is a highly sensitive and robust method, making it ideal for routine quality control, purity testing, and the detection of trace impurities . Its high throughput and automation capabilities make it well-suited for analyzing a large number of samples efficiently.

For a comprehensive characterization of this compound products, a combination of both techniques is often employed. qNMR can be used to certify the primary reference standard, which is then used to calibrate the HPLC method for routine analysis. This integrated approach leverages the strengths of both techniques to ensure the highest level of quality and confidence in the analytical results.

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromopicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. 6-Bromopicolinamide serves as a versatile building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The efficiency and outcome of these transformations are critically dependent on the choice of the palladium catalyst system. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and carbonylative coupling reactions involving this compound and its analogs, supported by experimental data to facilitate catalyst selection and methods development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For substrates like this compound, the selection of the palladium catalyst and ligand is crucial to achieve high yields and turnover numbers, especially given the potential for the picolinamide moiety to coordinate with the palladium center. Below is a comparison of common palladium catalysts used for the Suzuki coupling of bromopyridines, which can serve as a strong proxy for this compound.

Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Pd(dppf)Cl₂5K₂CO₃DME85169218

Note: Data is representative for the coupling of 3-bromopyridine with phenylboronic acid and serves as a guideline for this compound reactions.

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts: Traditional catalysts like Pd(PPh₃)₄ are effective but may require higher catalyst loadings and longer reaction times.[1] More advanced, bulky, and electron-rich phosphine ligands, such as SPhos, significantly improve catalytic activity, leading to higher yields and turnover numbers under milder conditions.[2]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as highly active catalysts for Suzuki couplings, particularly for challenging heteroaryl substrates.[2] Their strong σ-donating properties enhance catalytic activity, allowing for lower catalyst loadings and faster reactions.[2]

  • Palladacycles: These pre-activated catalysts offer high stability and activity, making them suitable for larger-scale syntheses.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is critical in preventing the formation of inactive palladium dimers and facilitating the catalytic cycle, especially with potentially coordinating substrates like this compound.[2]

Data Presentation: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)
Pd(OAc)₂XPhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesHigh
Pd₂(dba)₃RuPhosNaOt-But-BuOH80-1101-4Aryl/Heteroaryl Chlorides + AminesHigh

Note: This data is a general representation for the amination of aryl bromides and serves as a starting point for reactions with this compound.[3]

Generations of Buchwald-Hartwig Catalysts:

The development of the Buchwald-Hartwig amination has seen the evolution of several generations of catalysts, each with improved reactivity and broader substrate scope.[3] Early systems were effective for coupling with secondary amines, while the introduction of bidentate phosphine ligands like BINAP expanded the scope to include primary amines.[2] The development of bulky, electron-rich monophosphine ligands such as XPhos, SPhos, and RuPhos led to highly active and versatile catalysts for a wide range of substrates, including challenging aryl chlorides.[3][4]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromopyridine derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative couplings are valuable for introducing a carbonyl group, leading to the synthesis of amides, esters, and ketones.[5] These reactions typically involve carbon monoxide (CO) gas, a palladium catalyst, a nucleophile, and a base. The choice of ligand is crucial for selectivity, with bidentate ligands like Xantphos often used to prevent double carbonylation.[6]

Data Presentation: Representative Conditions for Palladium-Catalyzed Aminocarbonylation of Aryl Halides

Catalyst SystemCO PressureBaseSolventTemp. (°C)NucleophileProduct Type
Pd(OAc)₂ / PPh₃40 barDBUAcetonitrile100Primary/Secondary Amineα-Ketoamide
Pd(OAc)₂ / Xantphos1 atmDBUToluene110Primary/Secondary AmineAmide
PdCl₂(PPh₃)₂1 atmEt₃NToluene100Terminal AlkyneYnones
Pd(OAc)₂ / dppf10 barK₂CO₃DMF120Arylboronic AcidKetone

Note: This table provides general conditions for aminocarbonylation of aryl halides and can be adapted for this compound.

Experimental Protocol: Aminocarbonylation

The following is a general protocol for the aminocarbonylation of an aryl bromide.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ / Xantphos, 2 mol%)

  • Base (e.g., DBU, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Carbon monoxide (CO) balloon or high-pressure reactor

Procedure:

  • To a Schlenk tube or high-pressure reactor, add this compound, the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with carbon monoxide (3 times).

  • Add the amine and the anhydrous, degassed solvent.

  • Pressurize the reactor with CO to the desired pressure (or maintain a CO balloon atmosphere).

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Work up the reaction mixture as described in the previous protocols.

Visualizing the Processes

To better understand the experimental and catalytic workflows, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

G cluster_components Catalyst System Components cluster_conditions Reaction Conditions center Palladium Catalyst precursor Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) precursor->center ligand Ligand (e.g., Phosphine, NHC) ligand->center base Base (e.g., K₂CO₃, NaOt-Bu) base->center solvent Solvent (e.g., Toluene, Dioxane) solvent->center

Caption: Logical relationship of catalyst system components.

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)Lₙ-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Benchmarking 6-Bromopicolinamide: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of drug discovery programs. 6-Bromopicolinamide has emerged as a versatile scaffold, offering a unique combination of reactivity and functionality. This guide provides an objective comparison of this compound against alternative heterocyclic building blocks, supported by available experimental data, to inform strategic decisions in chemical synthesis and medicinal chemistry.

Introduction to this compound and its Alternatives

This compound is a substituted pyridine derivative featuring a bromine atom at the 6-position and a carboxamide group at the 2-position. This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The picolinamide moiety, in turn, can participate in hydrogen bonding and other non-covalent interactions, which is often a desirable feature in drug candidates.

Alternative building blocks commonly employed in similar synthetic strategies include simpler bromopyridines like 2-bromopyridine and 3-bromopyridine, as well as other substituted bromopyridines carrying different electronic and steric profiles. The choice between these building blocks depends on the specific synthetic goal, desired biological activity, and the anticipated challenges in the synthetic route.

Comparative Performance in Key Cross-Coupling Reactions

The utility of a building block is often determined by its performance in key chemical transformations. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for the construction of C-C and C-N bonds in medicinal chemistry. Below, we compare the available data for this compound and its alternatives in these reactions.

It is important to note that a direct, side-by-side comparison of these building blocks under identical reaction conditions is not always available in the published literature. Therefore, the following tables summarize representative data from various sources to provide a comparative overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the bromo-heterocycle can be influenced by the electronic nature of the substituents on the pyridine ring.

Building BlockCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available-
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80295[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001698[2]
2-Bromo-6-methylpyridinePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene1001885[3]
6-BromonicotinonitrilePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME801292[4]

Note: The absence of specific data for this compound in a Suzuki-Miyaura reaction with phenylboronic acid highlights a gap in the readily available literature. The conditions listed are hypothetical and based on general protocols.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for introducing amine functionalities. The efficiency of this reaction can be sensitive to the steric and electronic properties of the heteroaryl halide.

Building BlockAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃/XantphosNaOtBuToluene10018Data not available-
2-BromopyridineMorpholinePd(OAc)₂/BINAPNaOtBuToluene80494[5]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃/RuPhosLiHMDSToluene651283[6]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃/BINAPNaOtBuToluene80460[7]
6-BromoquinolineMorpholinePd₂(dba)₃/XantphosNaOtBuToluene1102488[8][9]

Discussion of Comparative Performance

While direct quantitative comparisons are limited, we can infer the potential reactivity of this compound based on the known electronic and steric effects of its substituents.

Electronic Effects: The picolinamide group is generally considered to be electron-withdrawing, which can influence the reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions, electron-withdrawing groups on the pyridine ring can enhance the rate of oxidative addition, a key step in the catalytic cycle. This suggests that this compound should be a reactive substrate in both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Steric Effects: The picolinamide group at the 2-position introduces steric bulk in proximity to the reacting C-Br bond at the 6-position. This steric hindrance could potentially slow down the approach of the palladium catalyst and the coupling partners. However, the flexibility of the amide bond might mitigate some of this steric clash. The overall impact of steric hindrance will also depend on the specific ligand used in the catalytic system.

Alternative Building Blocks:

  • 2-Bromopyridine and 3-Bromopyridine: These represent the simplest alternatives. They are generally less sterically hindered and have been shown to be highly reactive in a variety of cross-coupling reactions, often providing high yields.

  • Substituted Bromopyridines: The presence of other functional groups, such as methyl (electron-donating) or cyano (electron-withdrawing), can fine-tune the reactivity of the building block. For instance, the electron-withdrawing nitrile group in 6-bromonicotinonitrile likely contributes to its high reactivity in Suzuki coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for designing new synthetic routes. Below are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and its alternatives.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the bromo-heterocycle (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. A degassed solvent mixture (e.g., toluene/water or dioxane/water) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromo-heterocycle (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the vessel.

  • Reaction: The vessel is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams visualize the catalytic cycles and a general workflow for building block comparison.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII Ar-X OA Oxidative Addition PdII_R1 R-Pd(II)-R' L_n PdII->PdII_R1 R'-B(OR)₂ Base TM Transmetalation R1B R'-B(OR)₂ Base Base PdII_R1->Pd0 Product R-R' PdII_R1->Product RE Reductive Elimination ArX Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_n Pd0->PdII Ar-X OA Oxidative Addition PdII_Amine [Ar-Pd(II)(HNR₂)-X] L_n PdII->PdII_Amine R₂NH AmineCoord Amine Coordination Amine R₂NH PdII_Amido Ar-Pd(II)-NR₂ L_n PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) Base Base PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RE Reductive Elimination ArX Ar-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Workflow cluster_0 Building Block Selection cluster_1 Performance Evaluation cluster_2 Decision & Optimization A Define Synthetic Target B Identify Key Disconnection A->B C Propose Building Blocks (this compound & Alternatives) B->C D Literature Search for Reaction Data C->D E Compare Yields, Conditions, and Reaction Times D->E F Consider Electronic & Steric Effects E->F G Select Optimal Building Block F->G H Experimental Optimization G->H I Synthesis of Target Molecule H->I

Caption: Workflow for building block comparison and selection.

Bioisosteric Considerations

In drug design, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a powerful strategy for optimizing a lead compound's pharmacological profile. The picolinamide moiety in this compound can be considered a bioisostere for other hydrogen bond donors and acceptors.

When selecting an alternative building block, it is crucial to consider how the replacement will affect the molecule's ability to interact with its biological target. For example, replacing the picolinamide with a simple methyl group (as in 2-bromo-6-methylpyridine) would drastically alter the hydrogen bonding potential of that region of the molecule. Conversely, other nitrogen-containing heterocycles can serve as effective bioisosteres for the pyridine core of this compound, potentially offering improved metabolic stability or altered pharmacokinetic properties. The thoughtful application of bioisosteric replacements can lead to the discovery of novel drug candidates with enhanced properties.[10][11][12][13][14]

Conclusion

This compound stands as a valuable and reactive building block for the synthesis of complex molecules in drug discovery. Its performance in key cross-coupling reactions is expected to be robust due to the electronic influence of the picolinamide group. While direct, quantitative comparisons with simpler alternatives like 2-bromopyridine are not always readily available, an understanding of the underlying principles of reactivity allows for informed decisions in the selection of building blocks. For projects where the picolinamide functionality is a desired pharmacophoric element, this compound is an excellent starting point. For synthetic routes where this group is not essential, simpler and potentially more reactive alternatives may be more efficient. The choice, as always in the multifaceted field of drug discovery, will depend on a careful consideration of the specific goals and challenges of each unique synthetic endeavor.

References

Navigating Stereoselectivity: A Comparative Guide to Picolinamide-Directed C-H Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving precise control over the three-dimensional arrangement of atoms in a molecule is a critical endeavor. This guide provides a comparative analysis of the stereoselectivity in palladium-catalyzed C-H arylation reactions, focusing on the influence of substituents on the picolinamide directing group. By examining experimental data, we assess how modifications to the picolinamide scaffold can dictate the stereochemical outcome of these powerful synthetic transformations.

The use of directing groups has become a cornerstone of modern synthetic organic chemistry, enabling the selective functionalization of otherwise unreactive C-H bonds. Among these, the picolinamide moiety is a robust bidentate directing group, widely employed in transition metal-catalyzed reactions. However, the subtle interplay between the electronic and steric properties of the directing group and the stereoselectivity of the reaction is an area of continuous investigation. This guide delves into a specific example—the palladium-catalyzed C(sp³)-H arylation of a bornylamine scaffold—to illustrate how tuning the picolinamide directing group can significantly impact the diastereoselectivity of the reaction.

Comparative Analysis of Picolinamide Derivatives in C-H Arylation

The diastereoselectivity of the palladium-catalyzed C-H arylation of bornylamine was investigated using a series of substituted picolinamide directing groups. The reaction involves the coupling of the picolinamide-derivatized bornylamine with an aryl halide. The inherent chirality of the bornylamine scaffold allows for the assessment of diastereoselectivity in the formation of the arylated product.

The study focused on the reaction of various N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)picolinamide derivatives with 4-fluoro-1-iodobenzene. The key variable in these experiments was the substituent on the picolinamide ring. The results, summarized in the table below, demonstrate a clear correlation between the nature of the substituent and the product distribution, particularly the ratio of mono- to di-arylated products and the diastereomeric ratio (d.r.) of the mono-arylated product.

Directing Group (Substituent)Mono-arylated Product Yield (%)Di-arylated Product Yield (%)Diastereomeric Ratio (d.r.)
Unsubstituted Picolinamide75<5>20:1
3-Methylpicolinamide82<5>20:1
5-Methylpicolinamide6515>20:1
3-Methoxypicolinamide5520>20:1
3-Trifluoromethylpicolinamide4535>20:1

Data is based on studies of Pd-catalyzed C(sp³)-H arylation of bornylamine derivatives.

The unsubstituted and 3-methylpicolinamide directing groups afforded the mono-arylated product with high selectivity and excellent diastereoselectivity. In contrast, the introduction of a more electron-donating group (3-methoxy) or a strongly electron-withdrawing group (3-trifluoromethyl) led to an increase in the formation of the di-arylated byproduct. While the diastereoselectivity for the mono-arylated product remained high across the tested derivatives, the overall yield and chemoselectivity were clearly influenced by the electronic and steric nature of the picolinamide substituent. These findings suggest that for achieving high stereoselectivity and yield in this specific transformation, a less sterically hindered and electronically neutral or weakly donating directing group is optimal. The effect of a 6-bromo substituent, being electron-withdrawing, would be expected to be similar to the 3-trifluoromethyl group, potentially leading to a decrease in chemoselectivity.

Experimental Protocols

A general experimental protocol for the palladium-catalyzed C(sp³)-H arylation of N-bornylpicolinamides is provided below.

Materials:

  • Substituted N-bornylpicolinamide derivative (1.0 equiv)

  • Aryl iodide (e.g., 4-fluoro-1-iodobenzene) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Silver(I) acetate (AgOAc) (2.0 equiv)

  • Potassium pivalate (PivOK) (2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried reaction vessel, add the N-bornylpicolinamide derivative, aryl iodide, Pd(OAc)₂, AgOAc, and PivOK.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) for the specified time (typically 16-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the mono- and di-arylated products.

  • Determine the diastereomeric ratio of the mono-arylated product by a suitable analytical method (e.g., ¹H NMR spectroscopy or chiral HPLC).

Visualizing the Workflow and Logic

To better understand the experimental process and the factors influencing stereoselectivity, the following diagrams have been generated.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents: - Picolinamide Substrate - Aryl Iodide - Pd(OAc)2 - AgOAc - PivOK B Add to Reaction Vessel A->B C Establish Inert Atmosphere B->C D Add Anhydrous Solvent C->D E Heat and Stir (e.g., 100-120 °C, 16-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Filter G->H I Concentrate H->I J Column Chromatography I->J K Characterize Products J->K L Determine Diastereomeric Ratio (NMR/HPLC) K->L

Caption: Experimental workflow for Pd-catalyzed C-H arylation.

Logic_Diagram cluster_input Input Variables cluster_process Reaction Process DG Picolinamide Directing Group (Substituent) Reaction Pd-Catalyzed C-H Arylation DG->Reaction Chemoselectivity Chemoselectivity (Mono- vs. Di-arylation) Reaction->Chemoselectivity Stereoselectivity Diastereoselectivity Reaction->Stereoselectivity

Caption: Influence of directing group on reaction outcome.

A Comparative Analysis of Microwave-Assisted and Conventional Heating Methods for Amide Synthesis in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and drug development, the efficient synthesis of novel chemical entities is paramount. The formation of amide bonds is a cornerstone of medicinal chemistry, and the methodologies employed can significantly impact reaction times, yields, and purity. This guide provides a detailed side-by-side comparison of microwave-assisted and conventional heating techniques, using the synthesis of a 6-bromopyridine derivative as a representative example analogous to 6-Bromopicolinamide reactions. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.

The synthesis of bromo-substituted pyridines and their derivatives are crucial intermediates in the creation of a wide array of bioactive molecules. Traditional synthesis routes, often relying on conventional heating methods like oil baths, can be time-consuming. Microwave-assisted synthesis has emerged as a powerful alternative, often leading to dramatic reductions in reaction times and increased yields.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for the synthesis of a 6-bromopyridine derivative via conventional heating versus a microwave-assisted approach. The data is based on analogous reactions and highlights the significant advantages offered by microwave irradiation.

ParameterConventional Heating: Hofmann DegradationConventional Heating: Nitro ReductionMicrowave-Assisted Synthesis (Analogous)
Starting Material 6-Bromo-3-pyridinecarboxamide6-Bromo-3-nitropyridine3,5-dibromopyridine and an amine
Key Reagents Sodium hypobromite (from NaOH and Br₂)Palladium on carbon (Pd/C), Hydrogen sourceN-Methyl-2-pyrrolidone (NMP), Toluene
Reaction Time 1 - 2 hours>2 hours~1 hour
Reaction Temperature 60 - 70°CAmbient to 50°C180°C
Reported Yield 49 - 52%

Safety Operating Guide

Proper Disposal of 6-Bromopicolinamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the specific protocols for compounds like 6-Bromopicolinamide is essential. As a halogenated organic compound, it requires careful handling and segregation to ensure proper disposal and mitigate potential hazards.[1][2] Adherence to these guidelines is crucial for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling and waste preparation should occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3][4]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[3]

  • Eye Protection: Safety goggles with side shields or a face shield.[3]

  • Body Protection: A laboratory coat.[3]

In the event of a spill, the material should be contained using an inert absorbent (e.g., sand, silica gel) and collected in a suitable, closed container for disposal.[5][6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][4] In-lab chemical treatment is not advised without validated protocols due to the risk of hazardous reactions.

Experimental Protocol for Waste Preparation:

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound. This includes the pure compound, contaminated labware (such as pipette tips and vials), and solutions.

    • As a halogenated organic compound, it is critical to segregate this waste into a designated "Halogenated Organic Waste" stream.[1][2][3]

    • Crucially, do not mix with non-halogenated organic or aqueous waste streams. [1][7] Mixing can complicate and increase the cost of disposal.[8]

  • Waste Collection and Containment:

    • Solid Waste: Collect pure this compound and contaminated disposable solids (e.g., weighing papers, gloves) in a designated, chemically compatible, and sealable container, such as a high-density polyethylene (HDPE) bottle.[2] The container must be clearly labeled for "Halogenated Organic Solid Waste." Keep the container closed at all times except when adding waste.[9][10]

    • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. This should also be clearly labeled as "Halogenated Organic Liquid Waste."[2]

    • Contaminated Labware: Non-disposable labware that has been in contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.[11][12] Do not pour the rinsate down the drain.[11]

  • Container Management and Storage:

    • Select a chemically resistant container with a secure, leak-proof lid.[4]

    • Affix a "Hazardous Waste" tag to all waste containers as soon as the first material is added.[8] The label should clearly identify the contents, including "this compound."[7]

    • Store the sealed waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[8][9][10] The storage area should have secondary containment.[12]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a waste pickup.[10]

    • Follow all institutional and regulatory procedures for waste manifest documentation and preparation for transport.

Quantitative Data for Disposal Management

Proper management of hazardous waste involves adhering to specific quantitative limits for accumulation and storage.

ParameterGuideline/ValueCitation
Waste Container Fill Level Do not exceed 80-90% of the container's capacity.[2][4]
Satellite Accumulation Area (SAA) Limit (General Hazardous Waste) A maximum of 55 gallons may be stored.[10]
SAA Limit (Acutely Toxic "P-listed" Waste) A maximum of one quart (liquid) or one kilogram (solid) may be accumulated.[10][12]
Storage Time Limit in SAA Up to 12 months, provided accumulation limits are not exceeded.[10]
Time to Removal After Container is Full Within 3 calendar days.[9][10]

Note: While this compound is not explicitly "P-listed" in the provided search results, its GHS hazard statements (acute toxicity) suggest it should be handled with a high degree of caution. Always consult your institution's EHS for specific guidance on waste classification.[6][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Waste containing This compound generated B Is the waste solid or liquid? A->B C Solid Waste (Pure compound, contaminated gloves, etc.) B->C Solid D Liquid Waste (Solutions, rinsate, etc.) B->D Liquid E Collect in labeled 'Halogenated Organic Solid Waste' container C->E F Collect in labeled 'Halogenated Organic Liquid Waste' container D->F G Store sealed container in designated Satellite Accumulation Area E->G F->G H Contact EHS for pickup by licensed hazardous waste vendor G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 6-Bromopicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and professionals in drug development, who are working with 6-Bromopicolinamide. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.
First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound is essential for both safety and experimental integrity.

Handling:

  • Engineering Controls: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Dust and Aerosol Control: Avoid the formation of dust and aerosols. Use appropriate tools and techniques to minimize dust generation during handling.

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

Disposal Method:

  • All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_start Start: Acquire this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment Step 1 ppe_check Don Appropriate PPE risk_assessment->ppe_check Step 2 weighing Weigh Solid Compound ppe_check->weighing Step 3 solution_prep Prepare Solution weighing->solution_prep Step 4a experiment Perform Experiment weighing->experiment Step 4b solution_prep->experiment Step 5 waste_segregation Segregate Waste (Halogenated) experiment->waste_segregation Step 6 solid_waste Solid Waste Container waste_segregation->solid_waste Solid liquid_waste Liquid Waste Container waste_segregation->liquid_waste Liquid decontamination Decontaminate Work Area solid_waste->decontamination liquid_waste->decontamination disposal_end End: Hazardous Waste Pickup decontamination->disposal_end Step 7

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopicolinamide
Reactant of Route 2
Reactant of Route 2
6-Bromopicolinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.